Technical Documentation Center

BMS-986115 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: BMS-986115

Core Science & Biosynthesis

Foundational

Varegacestat (BMS-986115): Mechanistic Insights and Experimental Paradigms in Notch Signaling Inhibition

Executive Summary Varegacestat (developmental codes BMS-986115 and AL102) is a highly potent, orally bioavailable pan-Notch gamma-secretase inhibitor (GSI)[1][2]. Originally developed to target Notch-driven malignancies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Varegacestat (developmental codes BMS-986115 and AL102) is a highly potent, orally bioavailable pan-Notch gamma-secretase inhibitor (GSI)[1][2]. Originally developed to target Notch-driven malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and advanced solid tumors, it has recently demonstrated breakthrough clinical efficacy in the treatment of desmoid tumors[1][3]. This technical whitepaper provides an in-depth mechanistic analysis of Varegacestat, detailing its interaction with the Notch signaling cascade, quantitative pharmacodynamics, and the self-validating experimental protocols required to accurately measure target engagement and manage on-target toxicities in preclinical development.

The Canonical Notch Signaling Cascade & Gamma-Secretase Dependency

The Notch signaling pathway is a highly conserved, cell-to-cell communication mechanism governing cell fate, proliferation, and apoptosis[4]. Dysregulation of this pathway—often via activating mutations in the NOTCH1 heterodimerization domain or PEST domain—is a primary oncogenic driver in numerous hematologic and solid malignancies[5].

The pathway operates through a sequence of strictly regulated proteolytic events:

  • Ligand Binding: Transmembrane ligands (Jagged 1/2, DLL 1/3/4) on a signaling cell bind to the Notch receptor on an adjacent receiving cell[4].

  • S2 Cleavage: Ligand endocytosis generates mechanical force, exposing the negative regulatory region (NRR) of the Notch receptor to cleavage by ADAM metalloproteases (ADAM10/17)[4].

  • S3 Cleavage (The Therapeutic Target): The remaining membrane-tethered fragment (NEXT) is cleaved by the multi-subunit gamma-secretase complex within the hydrophobic environment of the lipid bilayer[4][5].

  • Transcriptional Activation: This final cleavage liberates the Notch Intracellular Domain (NICD), which translocates to the nucleus, displaces corepressors from the CSL/RBPJ transcription factor, recruits Mastermind-like (MAML) coactivators, and initiates the transcription of target genes such as Hes and Hey[4][5].

NotchMOA Ligand Notch Ligand (Jagged/DLL) Receptor Notch Receptor (Extracellular) Ligand->Receptor Binds ADAM ADAM Protease (S2 Cleavage) Receptor->ADAM Triggers GammaSec Gamma-Secretase (S3 Cleavage) ADAM->GammaSec NEXT Substrate NICD Notch Intracellular Domain (NICD) GammaSec->NICD Cleaves Varegacestat Varegacestat (BMS-986115) Varegacestat->GammaSec INHIBITS Nucleus Nucleus Transcription Complex NICD->Nucleus Translocates TargetGenes Target Genes (Hes, Hey, Myc) Nucleus->TargetGenes Activates

Caption: Canonical Notch Signaling Pathway and targeted inhibition of Gamma-Secretase by Varegacestat.

Molecular Mechanism of Action of Varegacestat

Varegacestat functions as a non-transition state analog inhibitor of the gamma-secretase complex[2][6]. By binding directly to the presenilin catalytic subunit of the complex, Varegacestat sterically occludes the active site, preventing the S3 intramembrane proteolysis of all four mammalian Notch receptors (Notch 1-4)[1][6].

Unlike earlier generation GSIs that suffered from poor pharmacokinetic profiles or severe off-target liabilities, Varegacestat was optimized to lack metabolic preference for cytochrome P450 3A5 (CYP3A5), ensuring consistent human pharmacokinetics regardless of patient metabolizing genotypes[1]. By halting NICD release, Varegacestat starves the nucleus of the essential coactivator required for oncogenic transcription, leading to rapid induction of apoptosis and cell cycle arrest in Notch-addicted tumors[6].

Quantitative Pharmacodynamics: Target Affinity & Selectivity

Varegacestat is a low-nanomolar, pan-Notch inhibitor. The table below synthesizes the biochemical and cellular potency of the compound across various targets, demonstrating its robust therapeutic window.

Target / AssayIC50 Value (nM)Biological Significance
Notch 1 7.8 - 8.0Primary driver in T-ALL and desmoid tumors[1][7]
Notch 2 1.0 - 3.0Implicated in marginal zone lymphomas[1]
Notch 3 8.0 - 8.5Overexpressed in solid tumors (e.g., ovarian)[1][7]
Notch 4 3.0 - 4.0Associated with tumor angiogenesis[1]
T-ALL Proliferation 3.0 - 4.0Cellular efficacy in leukemic models[1]
MDA-MB-468 Proliferation 2.0Cellular efficacy in breast adenocarcinoma[1]

Experimental Methodologies: Validating Notch Inhibition

Senior Application Scientist Insight: To rigorously evaluate a GSI like Varegacestat, researchers must establish a self-validating experimental loop. Efficacy (e.g., tumor shrinkage) must be directly correlated with proximal biochemical inhibition (NICD cleavage) and downstream transcriptional silencing (Hes1 mRNA). Disconnecting these readouts risks misattributing off-target cytotoxicity to Notch inhibition.

Protocol A: In Vitro Gamma-Secretase Cleavage Assay (NICD Liberation)

Objective: Isolate the direct biochemical effect of Varegacestat by measuring the suppression of the S3 cleavage event. Causality Rationale: Transcriptional readouts (like Hes1 qPCR) are susceptible to cross-talk from other pathways (e.g., Wnt/β-catenin). By using an antibody specific to the Val1744 neoepitope—which is only exposed post-gamma-secretase cleavage—we isolate the direct biochemical inhibition of the enzyme complex.

  • Cell Culture: Plate DND-41 or HPB-ALL cells (Notch1-mutant) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a serial dilution of Varegacestat (0.1 nM to 1000 nM) formulated in DMSO (final DMSO concentration <0.1%) for 24 hours[7].

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Critical step: Ensure the lysis buffer is kept at 4°C to prevent endogenous protease degradation of the transient NICD.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe the membrane with an anti-Cleaved Notch1 (Val1744) specific antibody.

  • Self-Validation & Controls:

    • Positive Control: DAPT (10 μM) to define the maximum assay inhibition window.

    • Loading Control: Probe for Total Notch1 and β-actin. A reduction in Val1744 signal without a reduction in Total Notch1 confirms specific inhibition of cleavage rather than receptor degradation.

Protocol B: In Vivo Pharmacodynamic (PD) & Efficacy Workflow

Objective: Correlate in vivo tumor regression with on-target gene suppression and monitor the therapeutic index against gastrointestinal (GI) toxicity. Causality Rationale: Prolonged pan-Notch inhibition forces intestinal crypt progenitor cells to differentiate exclusively into secretory goblet cells (goblet cell metaplasia), causing severe diarrhea[8]. A self-validating in vivo model must simultaneously measure tumor Hes1 suppression (efficacy) and intestinal Alcian Blue staining (toxicity) to define the therapeutic window.

Workflow Prep Cell Line Prep (T-ALL / Solid Tumor) Inoculation Xenograft Inoculation Prep->Inoculation Dosing Varegacestat Dosing (0.67 - 20 mg/kg p.o.) Inoculation->Dosing Tissue Tissue Harvesting (Tumor & Intestine) Dosing->Tissue Analysis PD Analysis (NICD Blot & Hes1 qPCR) Tissue->Analysis

Caption: In vivo experimental workflow for validating Varegacestat pharmacodynamics and efficacy.

  • Xenograft Establishment: Inject 5×106 MDA-MB-468 or T-ALL cells subcutaneously into the flank of immunocompromised mice[1].

  • Dosing Regimen: Once tumors reach ~150 mm³, initiate daily oral gavage (p.o.) of Varegacestat at doses ranging from 0.67 mg/kg (minimal effective dose) to 20 mg/kg[1]. Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline yields a clear working solution[7].

  • Tissue Harvesting: At 4h, 8h, and 24h post-dose, euthanize mice. Harvest the tumor (snap-freeze for RNA/Protein) and the terminal ileum (fix in 10% formalin).

  • Transcriptional Analysis: Extract RNA from the tumor, synthesize cDNA, and perform RT-qPCR for Hes1, Hey1, and c-Myc. Normalize to GAPDH.

  • Toxicity Assessment (Validation): Section the formalin-fixed ileum and stain with Alcian Blue to quantify goblet cell density. A successful regimen will show >50% Hes1 suppression in the tumor with minimal increases in intestinal goblet cell density.

Clinical Translation & Toxicity Management

The clinical translation of Varegacestat has been defined by its ability to navigate the narrow therapeutic index inherent to GSIs. In early Phase I trials for advanced solid tumors, the maximum tolerated dose (MTD) was established at 1.5 mg daily, with dose-limiting toxicities primarily presenting as Grade 3 diarrhea and hypophosphatemia[9]. This GI toxicity is a direct result of on-target Notch inhibition in the gut[8]. However, Varegacestat's projected human half-life of approximately 15 hours allows for transient, rather than continuous, target engagement, providing a recovery window for intestinal crypts[8].

The most profound clinical validation of Varegacestat has emerged in the treatment of desmoid tumors (aggressive fibromatosis), where crosstalk between the Wnt/β-catenin and Notch pathways drives pathogenesis[10]. In the Phase 3 RINGSIDE trial (NCT04871282), Varegacestat demonstrated unprecedented efficacy, achieving an 84% reduction in the risk of disease progression or death compared to placebo (HR, 0.16; P <.0001) and an objective response rate (ORR) of 56%[3]. Furthermore, exploratory analyses revealed a median best change in tumor volume of –83%, cementing Varegacestat as a transformative, targeted therapeutic agent[3].

Sources

Exploratory

Architectural and Kinetic Profiling of BMS-986115: A Next-Generation Pan-Notch Gamma-Secretase Inhibitor

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The therapeutic targeting of the Notch signaling pathway has histor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The therapeutic targeting of the Notch signaling pathway has historically been hindered by dose-limiting toxicities and inconsistent pharmacokinetic profiles. BMS-986115 (also known in clinical development as AL102) represents a critical structural evolution in this space. As an orally bioavailable, pan-Notch gamma-secretase inhibitor (GSI), it demonstrates low-nanomolar binding affinity across all four Notch receptors 1. By directly antagonizing the multiprotein gamma-secretase complex, BMS-986115 halts the S3 proteolytic cleavage event, thereby preventing the release of the Notch Intracellular Domain (NICD) and subsequent oncogenic transcription 2. This whitepaper details the mechanistic causality, kinetic binding data, and self-validating experimental frameworks necessary for evaluating BMS-986115 in preclinical and clinical settings.

Mechanistic Causality: The Notch-Gamma-Secretase Axis

To understand the efficacy of BMS-986115, one must examine the sequential proteolytic architecture of Notch activation. Notch receptors (Notch 1–4) are single-pass heterodimeric transmembrane proteins 3. Upon binding to ligands (e.g., Delta-like or Jagged), the receptor undergoes an initial S2 cleavage by ADAM-family metalloproteases [[4]]().

This primes the remaining membrane-tethered fragment for S3 cleavage by gamma-secretase , a multiprotein complex consisting of Presenilin (the catalytic core), Nicastrin, APH1, and PEN2 3. BMS-986115 acts as a highly selective inhibitor that binds directly to this complex, blocking the S3 cleavage site. Consequently, the NICD cannot be liberated from the membrane, preventing its translocation to the nucleus where it normally acts as a transcriptional activator for target genes like HES-1 and MYC23.

NotchPathway Ligand Notch Ligand (DLL/Jagged) Receptor Notch Receptor (Extracellular Domain) Ligand->Receptor Binds & Activates ADAM ADAM10/17 Protease (S2 Cleavage) Receptor->ADAM Triggers GammaSec Gamma-Secretase Complex (PSEN, NCT, APH1, PEN2) ADAM->GammaSec Substrate Prep NICD NICD Release (Intracellular Domain) GammaSec->NICD S3 Cleavage BMS BMS-986115 (Pan-Notch Inhibitor) BMS->GammaSec Blocks Activity Nucleus Nuclear Translocation & Gene Transcription (HES1) NICD->Nucleus Translocates

Graphviz Diagram 1: Mechanism of BMS-986115 intervention in the Notch Signaling Pathway.

Binding Affinity and Kinetic Profiling

A major limitation of first-generation GSIs was their rapid metabolic clearance and off-target toxicity. BMS-986115 was specifically synthesized to overcome these hurdles. Unlike its intravenous predecessor (BMS-906024), BMS-986115 is orally bioavailable and exhibits no metabolic preference for cytochrome P450 3A5 (CYP3A5) 1. This structural nuance is critical: it ensures high pharmacokinetic consistency across human populations, regardless of individual metabolizing genotypes.

The compound demonstrates rapid absorption with a median time to maximum concentration (Tmax) of 1 to 3 hours 2. Its dose-dependent inhibition kinetics are highly potent across all four Notch isoforms.

Quantitative Data Summary: BMS-986115 Binding & Efficacy
Target / ParameterValueBiological Significance
Notch 1 (IC50) 7.8 - 8.0 nMHigh-affinity binding to the primary oncogenic driver in T-ALL 21.
Notch 2 (IC50) 3.0 nMPotent pan-Notch suppression, preventing compensatory signaling 1.
Notch 3 (IC50) 8.0 - 8.5 nMEffective against solid tumors overexpressing Notch 3 21.
Notch 4 (IC50) 4.0 nMComprehensive blockade of the entire receptor family [[1]]().
T-ALL Cell Proliferation (IC50) 3.0 nMDemonstrates robust translation from enzymatic inhibition to cellular efficacy 1.
MDA-MB-468 Proliferation (IC50) 2.0 nMHigh potency in triple-negative breast adenocarcinoma models 1.

Self-Validating Experimental Protocols

To rigorously evaluate BMS-986115, experiments must be designed as self-validating systems. This means incorporating orthogonal readouts that prove causality: if BMS-986115 inhibits gamma-secretase, we must observe both a direct reduction in the enzymatic product (NICD) and a downstream reduction in functional transcription (HES1).

Protocol: In Vitro Target Engagement & Cleavage Assay

Causality Rationale: Measuring NICD levels via Western Blot confirms direct target engagement at the membrane. However, because NICD has a short half-life, we orthogonally validate this by measuring HES1 mRNA via RT-qPCR. If NICD is depleted but HES1 remains high, an off-target or compensatory pathway is active.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate T-cell acute lymphoblastic leukemia (T-ALL) or MDA-MB-468 cells at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve BMS-986115 in DMSO to create a 10 mM stock. Perform serial dilutions to treat cells across a concentration gradient (0.1 nM to 100 nM). Control constraint: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Expose cells to the compound for 24 hours. This duration is optimal to capture both the immediate blockade of NICD release and the subsequent decay of downstream mRNA transcripts.

  • Lysis & Extraction:

    • For Western Blot (Direct Target): Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of inhibitors is critical to prevent the artificial degradation of any existing NICD during sample prep.

    • For qPCR (Orthogonal Validation): Concurrently extract total RNA from a parallel treated plate using TRIzol reagent.

  • Detection:

    • Run lysates on a 4-12% Bis-Tris gel and probe with an anti-cleaved Notch1 (Val1744) specific antibody. This antibody selectively detects the S3-cleaved NICD fragment, not the full-length receptor.

    • Perform RT-qPCR using primers specific for HES1 and normalize against a housekeeping gene (e.g., GAPDH).

  • Data Synthesis: Calculate the IC50 by plotting the densitometry of the NICD band and the relative fold-change of HES1 mRNA against the log-concentration of BMS-986115.

Workflow CellCult 1. Cell Culture (T-ALL / MDA-MB-468) DrugTreat 2. BMS-986115 Treatment (0.1-100 nM) CellCult->DrugTreat Split 3. Sample Bifurcation DrugTreat->Split Protein 4a. Protein Extraction (RIPA + Inhibitors) Split->Protein Direct Target RNA 4b. RNA Extraction (TRIzol) Split->RNA Downstream WB 5a. Western Blot (Anti-NICD Val1744) Protein->WB qPCR 5b. RT-qPCR (HES1 mRNA) RNA->qPCR Analysis 6. IC50 Calculation & Orthogonal Validation WB->Analysis qPCR->Analysis

Graphviz Diagram 2: Self-validating experimental workflow for assessing BMS-986115 target engagement.

Clinical Pharmacodynamics & Translation

The translation of BMS-986115 from preclinical models to human trials has provided critical insights into Notch biology. In a Phase I dose-escalation study (NCT01986218) involving patients with advanced solid tumors, the drug was evaluated on both continuous daily and intermittent schedules [[5]]().

Clinical Outcomes & Tolerability: The Maximum Tolerated Dose (MTD) for the continuous daily schedule was established at 1.5 mg 5. The compound demonstrated a dose-related increase in exposure and successfully achieved continuous target engagement, evidenced by the inhibition of Notch pathway-related genes in patient samples 5.

However, because the Notch pathway is highly conserved and regulates normal tissue homeostasis (particularly in the gastrointestinal tract), on-target adverse events were observed. The most frequent treatment-related adverse events included diarrhea (72%), hypophosphatemia (64%), and nausea (61%) [[5]](). These toxicities underscore the necessity of precision dosing and the potential utility of intermittent dosing schedules to allow for normal tissue recovery while maintaining anti-tumor efficacy.

References

  • Title: In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115 Source: BioWorld URL:[Link]

  • Title: BMS-986115 - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Title: A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours Source: PubMed (NIH) URL:[Link]

  • Title: Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development Source: ABL Bio URL:[Link]

  • Title: Pharmacokinetics of BMS-986115 (parent) and BMT-100948 (metabolite) Source: ResearchGate URL:[Link]

Sources

Foundational

A Deep Dive into BMS-986115: A Pan-Notch Inhibitor's Potency on Notch 1 and Notch 3 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Therapeutic Promise of Targeting Notch Signaling The Notch signaling pathway is a cornerstone of intercellular communicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Notch Signaling

The Notch signaling pathway is a cornerstone of intercellular communication, orchestrating a multitude of cellular processes including differentiation, proliferation, and apoptosis.[1][2] Its dysregulation is a known driver in various pathologies, particularly in oncology, where it can function as both a tumor suppressor and an oncogene depending on the cellular context.[1][3] This dual role underscores the complexity of targeting this pathway for therapeutic intervention. The four mammalian Notch receptors (Notch 1-4) and their ligands are transmembrane proteins that, upon interaction, initiate a cascade of proteolytic cleavages.[3][4] A critical step in this cascade is the intramembrane cleavage by the γ-secretase complex, which liberates the Notch Intracellular Domain (NICD).[5] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, modulating the expression of target genes.[4][5][6]

BMS-986115 has emerged as a potent, orally bioavailable pan-Notch inhibitor with potential antineoplastic activity.[6][7] It functions as a γ-secretase inhibitor, effectively blocking the release of NICD and thereby attenuating downstream Notch signaling.[5][6][7] This guide provides a comprehensive technical overview of BMS-986115, with a specific focus on its inhibitory potency against Notch 1 and Notch 3 receptors, two key players in various cancers.

Mechanism of Action: Intercepting the Notch Signaling Cascade

BMS-986115 exerts its inhibitory effect by targeting the γ-secretase complex, a multi-protein enzyme responsible for the final proteolytic cleavage of the Notch receptor.[5] This targeted inhibition prevents the liberation of the NICD, the active signaling component of the pathway.[5][6][7] Consequently, the NICD is unable to translocate to the nucleus, leading to a downstream suppression of Notch target gene expression.[6][7] This disruption of the signaling cascade can induce apoptosis and inhibit the growth of tumor cells that are dependent on Notch signaling for their proliferation and survival.[5][6]

The following diagram illustrates the canonical Notch signaling pathway and the point of intervention for BMS-986115.

Notch Signaling Pathway and BMS-986115 Inhibition Canonical Notch Signaling Pathway and BMS-986115 Inhibition cluster_0 Signaling Cell cluster_1 Receiving Cell Ligand Notch Ligand (e.g., Jagged, Delta-like) Notch Receptor Notch Receptor (Notch 1/3) S2 Cleavage S2 Cleavage (ADAM Protease) Notch Receptor->S2 Cleavage Ligand Binding Gamma-Secretase γ-Secretase Complex S2 Cleavage->Gamma-Secretase Substrate for S3 Cleavage NICD Notch Intracellular Domain (NICD) Gamma-Secretase->NICD S3 Cleavage Nucleus Nucleus NICD->Nucleus Translocation Target Genes Target Gene Transcription (e.g., HES, HEY) Nucleus->Target Genes Transcriptional Activation BMS-986115 BMS-986115 BMS-986115->Gamma-Secretase Inhibition

Caption: Inhibition of γ-secretase by BMS-986115 blocks Notch signaling.

Quantitative Potency: IC50 Values for Notch 1 and Notch 3

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For BMS-986115, the IC50 values for Notch 1 and Notch 3 have been determined to be in the low nanomolar range, indicating high-affinity binding and efficient inhibition of the γ-secretase complex's activity on these specific receptors.[5]

ReceptorIC50 Value (nM)
Notch 17.8[7][8]
Notch 38.5[7][8]

These low nanomolar IC50 values highlight the potent and specific nature of BMS-986115's inhibitory action on Notch 1 and Notch 3 signaling.

Experimental Protocol: Determination of IC50 Values

The following outlines a detailed, step-by-step methodology for determining the IC50 values of BMS-986115 against Notch 1 and Notch 3. This protocol is a synthesized approach based on established methods for evaluating γ-secretase inhibitors and Notch signaling.

Cell Line Selection and Culture

The choice of an appropriate cell line is paramount for accurately assessing the inhibitory activity of BMS-986115. Ideal cell lines are those with well-characterized and robust Notch 1 or Notch 3 signaling.

  • For Notch 1: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as HPB-ALL or CUTLL1 are suitable choices as they often harbor activating Notch1 mutations and are sensitive to γ-secretase inhibitors.

  • For Notch 3: The TALL1 cell line, which has a mutation leading to ligand-independent Notch3 activation, is a relevant model.[9] Alternatively, cell lines such as HEK293 can be engineered to stably express a constitutively active form of Notch 1 or Notch 3.

Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assay Principle: Reporter Gene Assay

A common and robust method for quantifying Notch signaling activity is the use of a reporter gene assay. This involves a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple binding sites for the NICD-CSL transcription complex. Inhibition of Notch signaling by BMS-986115 will lead to a dose-dependent decrease in the reporter gene expression.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

    • Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of BMS-986115 in a suitable solvent, such as DMSO.

    • Perform a serial dilution of the BMS-986115 stock solution to create a range of concentrations to be tested. A typical 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

    • Add the diluted BMS-986115 or vehicle control (DMSO) to the appropriate wells of the 96-well plate containing the cells.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for the inhibition of Notch signaling and the subsequent turnover of the reporter protein. A 24- to 48-hour incubation period is generally appropriate.

  • Luciferase Assay:

    • After the incubation period, lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all experimental values.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% activity).

    • Plot the normalized data against the logarithm of the BMS-986115 concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for determining the IC50 of BMS-986115.

IC50 Determination Workflow Experimental Workflow for IC50 Determination of BMS-986115 Start Start Cell_Culture Culture Notch 1/3 Expressing Cells Start->Cell_Culture Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of BMS-986115 Seeding->Compound_Prep Treatment Treat Cells with BMS-986115 and Vehicle Control Compound_Prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis_Luciferase Cell Lysis and Luciferase Assay Incubation->Lysis_Luciferase Measurement Measure Luminescence Lysis_Luciferase->Measurement Data_Analysis Data Normalization and IC50 Calculation Measurement->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining the IC50 of BMS-986115.

Conclusion and Future Directions

BMS-986115 is a potent pan-Notch inhibitor that demonstrates low nanomolar IC50 values against Notch 1 and Notch 3 receptors. Its mechanism of action, centered on the inhibition of γ-secretase, provides a compelling rationale for its investigation as a therapeutic agent in Notch-dependent malignancies. The detailed experimental protocol outlined in this guide offers a robust framework for the in vitro characterization of BMS-986115 and other γ-secretase inhibitors. Further research and clinical investigations are ongoing to fully elucidate the therapeutic potential and safety profile of BMS-986115 in various cancer types.[10][11][12]

References

  • BMS-986115 |瀚香生物科技. (n.d.).
  • Buy BMS-986115 - Smolecule. (2023, July 15).
  • BMS-986115 - Chemgood. (n.d.).
  • BMS-986115 (Notch inhibitor 1) - MedchemExpress.com. (n.d.).
  • In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115. (2014, August 21).
  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC. (n.d.).
  • Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC. (n.d.).
  • Notch signaling pathway in cancer: from mechanistic insights to targeted therapies. (2024, May 27).
  • The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - PMC. (2025, June 24).
  • The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress - Frontiers. (n.d.).
  • Molecular Pathways: Translational and Therapeutic Implications of the Notch Signaling Pathway in Cancer - AACR Journals. (2015, March 1).
  • Notch Signaling Pathway in Cancer—Review with Bioinformatic Analysis - MDPI. (2021, February 12).
  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed. (2018, April 10).
  • The common oncogenomic program of NOTCH1 and NOTCH3 signaling in T-cell acute lymphoblastic leukemia - PMC. (2017, October 12).
  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed. (2018, April 10).
  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - ResearchGate. (n.d.).

Sources

Exploratory

Precision Blockade of Notch Signaling: The Mechanistic Role of BMS-986115 in Preventing NICD Nuclear Translocation

Executive Summary & Mechanistic Rationale The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate, proliferation, and apoptosis. In many malignancies, including T-cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate, proliferation, and apoptosis. In many malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and desmoid tumors, aberrant Notch activation acts as a primary oncogenic driver.

As an application scientist focused on target validation, I approach pathway inhibition by looking at the terminal functional step. For Notch, this is the nuclear translocation of the Notch Intracellular Domain (NICD). BMS-986115 (also known in clinical contexts as Varegacestat or AL102) is an orally bioavailable, highly potent gamma-secretase inhibitor (GSI) and pan-Notch inhibitor (1[1]).

Upon ligand binding, the Notch receptor undergoes an initial S2 cleavage by ADAM metalloproteases. This primes the receptor for the critical S3 intramembrane cleavage mediated by the multi-subunit gamma-secretase complex. BMS-986115 binds directly to gamma-secretase, blocking this S3 proteolytic cleavage. Consequently, the release of NICD from the cell membrane is halted, preventing its subsequent translocation to the nucleus where it would normally complex with CSL/RBPJ to drive the expression of survival genes like HES1 and HEY1 (2[2]).

MechanisticPathway Ligand Notch Ligand (Jagged/DLL) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Activation ADAM ADAM Metalloprotease (S2 Cleavage) Receptor->ADAM Ectodomain Shedding GammaSec Gamma-Secretase (S3 Cleavage) ADAM->GammaSec Substrate Priming NICD NICD Release (Cytosol) GammaSec->NICD Intramembrane Cleavage BMS BMS-986115 (Varegacestat) BMS->GammaSec Direct Inhibition BMS->NICD Prevents Release Nucleus Nuclear Translocation NICD->Nucleus Translocation TargetGenes CSL/RBPJ Complex (HES1/HEY1 Transcription) Nucleus->TargetGenes Gene Expression

Figure 1: Notch signaling cascade and the precise intervention point of BMS-986115 at gamma-secretase.

Quantitative Pharmacodynamics

To design effective assays, one must understand the compound's binding kinetics and physicochemical limits. BMS-986115 is a highly potent molecule, functioning in the low nanomolar range, which dictates the tight dose-response curves required in our in vitro models.

Table 1: Pharmacological and Physicochemical Profile of BMS-986115

ParameterValueSource
Compound Name BMS-986115 (Synonyms: Varegacestat, AL102)3[3]
Target Gamma-secretase (Pan-Notch Inhibitor)1[1]
IC50 (Notch 1) 7.8 nM4[4]
IC50 (Notch 3) 8.5 nM4[4]
Molecular Weight 574.5 g/mol 5[5]
Chemical Formula C26H25F7N4O31[1]
Projected Human Half-Life ~15 hours6[6]

Causality in Assay Design: Building a Self-Validating System

In assay development, observing a decrease in Notch target genes is insufficient to prove the mechanism of BMS-986115. To establish true causality, we must prove that the drug specifically depleted the nuclear pool of NICD.

A standard whole-cell lysate Western blot is a flawed approach here. If the drug traps NICD at the membrane, the total cellular level of the Notch receptor might remain unchanged, leading to false-negative interpretations. Therefore, subcellular fractionation is mandatory.

Furthermore, the assay must be self-validating . If we observe a lack of NICD in the nuclear fraction, we must prove this isn't due to a failure in the extraction process. We achieve this by probing for compartment-specific markers:

  • Lamin B1: Must be exclusively present in the nuclear fraction.

  • GAPDH / α-Tubulin: Must be exclusively present in the cytosolic fraction. If GAPDH appears in the nuclear lane, the fraction is contaminated, and the absence of NICD cannot be confidently attributed to BMS-986115.

ExperimentalWorkflow CellCulture 1. Cell Culture (Notch-driven Tumor Line) Treatment 2. BMS-986115 Treatment (Dose-Response: 1-100 nM) CellCulture->Treatment Fractionation 3. Subcellular Fractionation (Isolate Nuclei vs Cytosol) Treatment->Fractionation Validation 4. Fraction Purity Check (Lamin B1 / GAPDH) Fractionation->Validation WB 5. Western Blotting (Anti-NICD Val1744) Validation->WB If pure Analysis 6. Densitometric Analysis (Quantify Nuclear Depletion) WB->Analysis

Figure 2: Self-validating workflow for quantifying BMS-986115-mediated NICD nuclear exclusion.

Step-by-Step Methodologies

Protocol A: Subcellular Fractionation and NICD Western Blotting

This protocol isolates the exact mechanistic variable: the prevention of NICD nuclear entry.

Step 1: Cell Seeding and Treatment

  • Seed a Notch-overexpressing cell line (e.g., HPB-ALL or a desmoid tumor primary line) at 1×106 cells/mL.

  • Treat cells with a dose-response gradient of BMS-986115 (Vehicle [DMSO], 1 nM, 10 nM, 50 nM) for 24 hours to allow for the degradation of pre-existing nuclear NICD.

Step 2: Cytosolic Extraction

  • Harvest cells, wash twice in ice-cold PBS, and pellet at 500 x g for 5 minutes.

  • Resuspend the pellet in 500 µL of Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT) supplemented with protease/phosphatase inhibitors.

  • Incubate on ice for 15 minutes to allow cell swelling.

  • Add 25 µL of 10% NP-40 (final concentration 0.5%), vortex for 10 seconds, and centrifuge at 14,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to a new tube. (This is the Cytosolic Fraction) .

Step 3: Nuclear Extraction

  • Wash the remaining pellet once with Hypotonic Lysis Buffer to remove residual cytosol.

  • Resuspend the pellet in 50 µL of Hypertonic Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT).

  • Sonicate briefly (3 pulses, 5 seconds each) to shear genomic DNA.

  • Incubate on ice for 30 minutes with vigorous vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant. (This is the Nuclear Fraction) .

Step 4: Self-Validation and Specific Detection

  • Run equal protein concentrations (e.g., 20 µg) of both fractions on an SDS-PAGE gel.

  • Purity Check: Probe with anti-GAPDH (Cytosol control) and anti-Lamin B1 (Nuclear control). Proceed to analysis only if cross-contamination is absent.

  • Target Detection: Probe the nuclear fraction with an anti-Cleaved Notch1 (Val1744) antibody. Causality note: The Val1744 antibody specifically recognizes the neo-epitope generated ONLY after gamma-secretase S3 cleavage. It will not bind full-length membrane-bound Notch, ensuring we are strictly measuring the active NICD.

Protocol B: Functional Transcriptional Validation (RT-qPCR)

To confirm that the absence of nuclear NICD translates to functional pathway silencing, we measure downstream targets.

  • Extract total RNA from a parallel plate of BMS-986115-treated cells using TRIzol reagent.

  • Synthesize cDNA using a high-capacity reverse transcription kit.

  • Perform qPCR utilizing primers specific for HES1, HEY1, and MYC.

  • Normalize expression against a stable housekeeping gene (e.g., ACTB or HPRT1). A successful BMS-986115 blockade will yield a dose-dependent reduction in HES1 mRNA, directly correlating with the loss of the NICD band in the nuclear Western blot.

Conclusion

BMS-986115 represents a highly targeted approach to dismantling oncogenic Notch signaling. By specifically inhibiting the gamma-secretase complex, it traps the Notch receptor at the membrane, starving the nucleus of the NICD required for transcriptional activation (6[6]). For researchers and drug developers, validating this mechanism requires rigorous, self-validating subcellular fractionation assays to unequivocally prove the spatial restriction of the receptor's intracellular domain.

References

  • Title: A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Bms-986115 | C26H25F7N4O3 | CID 73388393 Source: PubChem / NIH URL: [Link]

  • Title: BMS-986115 | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

Sources

Foundational

Targeting the Core of Tumorigenesis: The Impact of BMS-986115 on Cancer Stem Cell Maintenance and Survival

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells, endowed with self-renewal a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells, endowed with self-renewal and differentiation capabilities, is responsible for tumor initiation, metastatic dissemination, and therapeutic resistance.[1][2][3][4][5] The persistence of these cells is a primary driver of disease relapse. Key developmental signaling pathways, such as Notch and Wnt/β-catenin, are aberrantly activated in CSCs and are critical for their maintenance.[4][6][7][8] BMS-986115 is a potent, orally active, selective inhibitor of γ-secretase, a critical enzyme in the activation of the Notch signaling pathway.[9][10][11] This guide provides a detailed examination of the mechanism of action of BMS-986115, its effects on CSC survival, and the experimental methodologies required to validate its efficacy. We will explore the molecular underpinnings of Notch inhibition, its interplay with other critical stemness pathways, and the preclinical and clinical evidence supporting its development as a CSC-targeting agent.

The Central Role of Notch Signaling in Cancer Stem Cell Biology

The Notch signaling pathway is a highly conserved cellular communication system essential for embryonic development and adult tissue homeostasis.[6][7] In the context of oncology, its dysregulation is a key driver in maintaining the stem-like properties of cancer cells.[1][11]

Mechanism of Action: The pathway is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor (Notch1-4) on an adjacent cell. This interaction triggers two successive proteolytic cleavages of the receptor. The final, critical cleavage is mediated by the γ-secretase enzyme complex, which releases the Notch Intracellular Domain (NICD). The liberated NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, driving the expression of target genes such as HES1 and HEY1. These genes are master regulators that suppress differentiation and promote the self-renewal characteristic of CSCs.[11]

Notch_Pathway cluster_0 Signaling Cell cluster_1 Receiving Cell (CSC) cluster_2 Nucleus Ligand Jagged / Delta Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Binding Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase 2. Cleavage NICD NICD Gamma_Secretase->NICD 3. Release CSL CSL NICD->CSL 4. Translocation & Complex Formation Nucleus Nucleus Target_Genes Target Genes (HES1, HEY1) CSL->Target_Genes 5. Transcription BMS986115_Inhibition Outcome: Decreased Self-Renewal & CSC Survival cluster_1 Receiving Cell (CSC) cluster_2 Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase NICD NICD Gamma_Secretase->NICD Cleavage Blocked BMS BMS-986115 BMS->Gamma_Secretase Inhibition CSL CSL NICD->CSL Nucleus Nucleus Target_Genes Target Genes (HES1, HEY1) CSL->Target_Genes Transcription Suppressed

Figure 2: Mechanism of BMS-986115 in Blocking Notch Signaling.

Interplay with Wnt/β-catenin: Targeting a Network of Stemness

Cancer stem cells rarely depend on a single signaling pathway. The Wnt/β-catenin pathway is another fundamental cascade that governs CSC self-renewal and proliferation. [4][12][13][14]In the canonical pathway, Wnt ligands prevent the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, where it activates target genes like c-Myc and Cyclin D1. [15][16][17] While BMS-986115 directly targets Notch, the inhibition of one major stemness pathway can create vulnerabilities in others. There is known crosstalk between the Notch and Wnt pathways. For instance, preclinical studies with other agents have shown that cancer cells with inactivating NOTCH1 mutations are particularly sensitive to Porcupine inhibitors, which block Wnt ligand secretion. [18]This suggests that targeting the Notch axis with BMS-986115 could synergize with agents that inhibit the Wnt pathway, offering a multi-pronged attack on the CSC population.

Wnt_Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt_Ligand Wnt Ligand Receptors Frizzled/LRP Receptors Wnt_Ligand->Receptors Receptors->Destruction_Complex Inhibition Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Figure 3: Overview of the Canonical Wnt/β-catenin Signaling Pathway.

Experimental Validation: Protocols for Assessing CSC Response

To rigorously evaluate the effects of BMS-986115 on CSCs, a series of validated in vitro and in vivo assays are essential. These protocols are designed to functionally assess the hallmarks of cancer stem cells: self-renewal, tumor initiation, and resistance.

In Vitro Methodologies

A. Sphere-Formation Assay (Tumorsphere Assay) This assay is the gold standard for assessing the self-renewal capacity of CSCs. It measures the ability of single cells to proliferate and form three-dimensional, non-adherent spherical colonies in serum-free media.

  • Protocol:

    • Cell Preparation: Harvest and dissociate tumor cells into a single-cell suspension.

    • Plating: Plate cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates.

    • Culture Medium: Use serum-free stem cell medium (e.g., DMEM/F12) supplemented with B27, N2, EGF (20 ng/mL), and bFGF (20 ng/mL).

    • Treatment: Add BMS-986115 at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Culture for 7-14 days, allowing spheres to form.

    • Quantification: Count the number and measure the diameter of spheres (>50 µm) in each well. A reduction in sphere formation efficiency (SFE) indicates inhibition of self-renewal.

    • Serial Passaging (Optional): To assess long-term self-renewal, dissociate the primary spheres and re-plate them under the same conditions for secondary and tertiary sphere formation.

B. Aldefluor Assay for ALDH Activity A high level of aldehyde dehydrogenase (ALDH) activity is a functional marker for CSCs in many tumor types. This assay uses flow cytometry to identify and quantify the ALDH-positive (ALDHbr) cell population.

  • Protocol:

    • Cell Suspension: Prepare a single-cell suspension from the tumor cell line or primary tissue.

    • Reagent Incubation: Incubate cells with the ALDEFLUOR™ reagent (activated BAAA) with and without the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as the negative control.

    • Treatment: Perform incubations on cells pre-treated with BMS-986115 or vehicle control for a defined period (e.g., 48-72 hours).

    • Flow Cytometry: Analyze the cells using a flow cytometer. The ALDHbr population is identified as the group of cells with high fluorescence that is absent in the DEAB-treated control sample.

    • Analysis: Quantify the percentage of ALDHbr cells in the BMS-986115-treated group versus the control group.

In Vivo Tumor Initiation Assay

A. Limiting Dilution Xenograft Assay This assay directly measures the tumor-initiating capacity of a cell population, a definitive functional characteristic of CSCs.

  • Protocol:

    • Cell Treatment: Treat cancer cells in vitro with BMS-986115 or a vehicle control for a specified duration.

    • Cell Sorting (Optional): Isolate a CSC-enriched population (e.g., ALDHbr or CD44+/CD24-) via FACS.

    • Limiting Dilution Series: Prepare serial dilutions of the treated and control cells (e.g., 10,000, 1,000, 100 cells).

    • Injection: Inject each cell dilution subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).

    • Monitoring: Monitor mice for tumor formation over a period of several weeks to months.

    • Analysis: Use extreme limiting dilution analysis (ELDA) software to calculate the frequency of tumor-initiating cells in each treatment group. A significant decrease in this frequency in the BMS-986115 group demonstrates an effective reduction in CSC functionality. [2][19]

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Tumor_Cells Tumor Cell Line or Primary Cells Treatment Treat with BMS-986115 vs. Vehicle Control Tumor_Cells->Treatment Sphere_Assay Sphere-Formation Assay Treatment->Sphere_Assay Assess Self-Renewal ALDH_Assay Aldefluor Assay (Flow Cytometry) Treatment->ALDH_Assay Quantify CSC Population Treated_Cells Cells from In Vitro Treatment Groups Injection Inject Limiting Dilutions into Immunocompromised Mice Treated_Cells->Injection Monitoring Monitor for Tumor Formation Injection->Monitoring Analysis Calculate Tumor-Initiating Cell Frequency (ELDA) Monitoring->Analysis

Figure 4: Integrated Workflow for Evaluating BMS-986115 Efficacy on CSCs.

Summary of Preclinical and Clinical Findings

BMS-986115 has been evaluated in both preclinical models and early-phase clinical trials, providing evidence of target engagement and anti-tumor activity.

  • Preclinical Efficacy: Nonclinical studies demonstrated that BMS-986115 was effective as a single agent in T-cell acute lymphoblastic leukemia (T-ALL) xenograft models and showed anti-tumor activity in various solid tumor xenografts, including breast, non-small cell lung cancer (NSCLC), and pancreatic carcinoma. [9]

  • Phase I Clinical Trial (NCT01986218): A multi-arm, dose-escalation study evaluated BMS-986115 in 36 patients with advanced solid tumors. [10][11]The trial assessed both a continuous daily dosing schedule and an intermittent twice-weekly schedule. [9][10][20]

    Parameter Findings from Phase I Study of BMS-986115 [10][11][21]
    Primary Objective To assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD).
    Patient Population 36 patients with advanced solid tumors refractory to standard therapies. [10][11]
    Dosing Schedules Arm A: Continuous once-daily (QD) oral dosing. Arm B: Intermittent twice-weekly (BIW) oral dosing. [9]
    Safety & Tolerability The most frequent treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%). [10][11]
    Maximum Tolerated Dose The MTD was established at 1.5 mg for the once-daily schedule (Arm A). [10][11]
    Pharmacodynamics Biologically active with demonstrated target engagement. Inhibition of Notch pathway-related genes (Hes1, Deltex1) was observed in peripheral blood. [10][11]

    | Preliminary Efficacy | Five patients (three in Arm A, two in Arm B) achieved stable disease for more than 6 months. [10][11]|

The results confirm that oral dosing of BMS-986115 is safe and tolerable and achieves continuous target engagement and Notch signaling inhibition. [10][11]

Conclusion and Future Directions

BMS-986115 represents a targeted therapeutic strategy aimed at a fundamental driver of cancer progression: the cancer stem cell. By potently inhibiting γ-secretase, it effectively shuts down the Notch signaling pathway, which is critical for CSC maintenance and survival. The available preclinical and clinical data demonstrate a favorable safety profile and clear evidence of on-target biological activity. [9][10] The future of CSC-targeted therapy likely lies in rational combination strategies. The inherent plasticity of CSCs and the crosstalk between signaling pathways suggest that inhibiting Notch alone may not be sufficient for complete eradication. Future research should focus on:

  • Combination Therapies: Combining BMS-986115 with conventional chemotherapy, radiotherapy, or inhibitors of parallel stemness pathways like Wnt/β-catenin could prevent therapeutic escape and lead to more durable responses.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to Notch inhibition will be crucial for the clinical success of this drug class.

  • Managing On-Target Toxicity: The primary challenge for GSIs is managing on-target toxicities, particularly gastrointestinal side effects, which arise from inhibiting Notch signaling in normal tissues. [9]Optimizing dosing schedules, as explored in the Phase I trial, is a key strategy to widen the therapeutic window.

References

  • Desai, J., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs. Available at: [Link]

  • Li, Y., et al. (2021). Porcupine inhibitor LGK‑974 inhibits Wnt/β‑catenin signaling and modifies tumor‑associated macrophages resulting in inhibition of the malignant behaviors of non‑small cell lung cancer cells. Molecular Medicine Reports. Available at: [Link]

  • Desai, J., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. PubMed. Available at: [Link]

  • Gala, K., et al. (2021). Cancer Stem Cell Assay for the Treatment of Platinum-Resistant Recurrent Ovarian Cancer. Cureus. Available at: [Link]

  • Desai, J., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Porcupine inhibitor LGK‑974 inhibits Wnt/β‑catenin signaling and modifies tumor‑associated macrophages resulting in inhibition of the malignant behaviors of non‑small cell lung cancer cells. PubMed. Available at: [Link]

  • Bao, S., et al. (2006). Survival of the Fittest: Cancer Stem Cells in Therapeutic Resistance and Angiogenesis. Seminars in Cancer Biology. Available at: [Link]

  • Koo, B-K., et al. (2015). Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia. PNAS. Available at: [Link]

  • Liu, J., et al. (2014). Porcupine Inhibition Suppresses Growth of WNT-Driven Tumors. Cancer Discovery. Available at: [Link]

  • Gala, K., et al. (2021). Cancer Stem Cell Assay for the Treatment of Platinum-Resistant Recurrent Ovarian Cancer. Cureus. Available at: [Link]

  • ResearchGate. (n.d.). Porcupine Inhibitors in Cancer Clinical Trials. ResearchGate. Available at: [Link]

  • ClinicalTrials.Veeva. (2016). Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors. ClinicalTrials.Veeva. Available at: [Link]

  • Corning Life Sciences. (n.d.). Culture and Assay Systems Utilized for Cancer Stem Cell Research. Corning. Available at: [Link]

  • Takebe, N., et al. (2015). Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update. Nature Reviews Clinical Oncology. Available at: [Link]

  • ClinicalTrials.gov. (2016). Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors. ClinicalTrials.gov. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of BMS-986115 (parent) and BMT-100948 (metabolite) at... ResearchGate. Available at: [Link]

  • Bagheri, V., et al. (2021). Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy. MDPI. Available at: [Link]

  • Krivak, T., et al. (2022). Cancer stem cell assay for identification of effective treatments for platinum-resistant recurrent ovarian cancer. ASCO Publications. Available at: [Link]

  • Takebe, N., et al. (2015). Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update. PubMed. Available at: [Link]

  • Batlle, E., & Clevers, H. (2017). The strategies to cure cancer patients by eradicating cancer stem-like cells. Cell Stem Cell. Available at: [Link]

  • Wipf Group. (2016). Targeting the Notch Pathway: Killing Cancer Stem Cells. University of Pittsburgh. Available at: [Link]

  • Malanchi, I., et al. (2010). Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells. Oncotarget. Available at: [Link]

  • Kim, Y-M., & Kahn, M. (2014). The Role of the Wnt Signaling Pathway in Cancer Stem Cells: Prospects for Drug Development. Research and Reports in Biochemistry. Available at: [Link]

  • Zhan, T., et al. (2017). Targeting the Wnt/β-catenin signaling pathway in cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Morin, P. J. (1999). beta-catenin signaling and cancer. Bioessays. Available at: [Link]

  • Najafi, M., et al. (2024). Informed by Cancer Stem Cells of Solid Tumors: Advances in Treatments Targeting Tumor-Promoting Factors and Pathways. MDPI. Available at: [Link]

  • Ji, M. (2021). 19MB055-Small Molecules that Inhibit the β-catenin/BCL9 Interaction. YouTube. Available at: [Link]

  • Griesmann, H., et al. (2020). Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects. MDPI. Available at: [Link]

  • Chen, M., et al. (2020). Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy. Frontiers in Pharmacology. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Oral Bioavailability of Varegacestat (BMS-986115): A Comprehensive Technical Guide

Executive Summary Varegacestat (formerly known as BMS-986115 or AL102) is a potent, orally bioavailable, selective small-molecule inhibitor of gamma-secretase (GS)[1],[2]. Originally developed to target aberrant Notch si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Varegacestat (formerly known as BMS-986115 or AL102) is a potent, orally bioavailable, selective small-molecule inhibitor of gamma-secretase (GS)[1],[2]. Originally developed to target aberrant Notch signaling in advanced solid tumors, varegacestat has recently demonstrated transformative clinical efficacy in desmoid tumors[3]. The clinical success of this compound is heavily predicated on its highly optimized pharmacokinetic (PK) profile, which overcomes the historical limitations of first-generation gamma-secretase inhibitors (GSIs)—namely, poor oral bioavailability and severe dose-limiting gastrointestinal and ovarian toxicities[3],[4].

This technical guide dissects the pharmacokinetic architecture of varegacestat, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, and provides a self-validating methodological framework for conducting robust PK and drug-drug interaction (DDI) assessments.

Mechanism of Action: Gamma-Secretase and Pan-Notch Inhibition

The Notch signaling cascade is a highly conserved pathway regulating cell-fate determination. Dysregulation of this pathway is a primary driver in various malignancies and desmoid fibromatosis[5]. Upon ligand binding (e.g., Jagged or Delta-like ligands) to the extracellular domain of the Notch receptor, the receptor undergoes a priming cleavage (S2) by ADAM/TACE metalloproteases.

Varegacestat exerts its pharmacological effect by binding directly to the gamma-secretase complex, effectively blocking the final proteolytic cleavage (S3) of the Notch receptor[2],[5]. This prevents the release and subsequent nuclear translocation of the Notch Intracellular Domain (NICD), thereby halting the transcription of target oncogenes[2].

G Ligand Notch Ligand (Jagged/Delta) Receptor Notch Receptor (Extracellular) Ligand->Receptor Binds ADAM ADAM/TACE (S2 Cleavage) Receptor->ADAM Triggers GS Gamma-Secretase (S3 Cleavage) ADAM->GS Primes for NICD Notch Intracellular Domain (NICD) GS->NICD Cleaves Varegacestat Varegacestat (BMS-986115) Varegacestat->GS Inhibits Nucleus Target Gene Transcription NICD->Nucleus Translocates

Figure 1: Mechanism of varegacestat-mediated gamma-secretase inhibition in the Notch pathway.

Pharmacokinetic Profile and Bioavailability

Absorption and Oral Bioavailability

Many small-molecule targeted therapies suffer from low oral bioavailability due to extensive first-pass hepatic metabolism or poor aqueous solubility[6]. Varegacestat was structurally optimized to ensure rapid and consistent gastrointestinal absorption, demonstrating a dose-related increase in systemic exposure across the tested therapeutic range[1]. In Phase 1 dose-escalation studies, the maximum tolerated dose (MTD) for continuous daily dosing was established at 1.5 mg, highlighting its high potency and efficient absorption[1].

Distribution and Extended Half-Life

The defining pharmacokinetic advantage of varegacestat is its notably extended terminal half-life. Comparative PK analyses indicate that varegacestat possesses a 78% longer half-life than nirogacestat (Ogsiveo), a competing GSI[3].

  • Causality of Clinical Benefit: This prolonged half-life allows for a once-daily continuous dosing schedule rather than the twice-daily or intermittent dosing required by earlier GSIs[1],[3]. By avoiding sharp peaks and troughs in plasma concentration (Cmax), varegacestat maintains steady-state target engagement while mitigating the extreme Cmax spikes that typically trigger class-effect toxicities, such as severe diarrhea and ovarian dysfunction[1],[3].

Metabolism and Excretion

Varegacestat undergoes hepatic metabolism, yielding primary metabolites such as BMT-100948[7]. Because clearance is heavily reliant on hepatic enzymatic pathways, systemic exposure is sensitive to cytochrome P450 (CYP) modulators and hepatic impairment[8].

Clinical Efficacy and PK-Driven Safety Advantages

The translation of varegacestat’s PK profile into clinical outcomes was definitively proven in the Phase 3 RINGSIDE trial for desmoid tumors. The smoothed PK curve directly contributed to a superior therapeutic index. Varegacestat yielded an unprecedented 84% reduction in the risk of disease progression (Hazard Ratio = 0.16)[3]. Furthermore, the optimized exposure kinetics reduced the incidence of any-grade ovarian toxicity to 56%, a meaningful improvement over the 75% rate observed with standard-of-care agents[3].

Table 1: Comparative Clinical and Pharmacokinetic Outcomes in Desmoid Tumors

ParameterVaregacestat (RINGSIDE Trial)Nirogacestat (Ogsiveo - DeFi Trial)
Target Mechanism Pan-Notch / Gamma-Secretase InhibitorPan-Notch / Gamma-Secretase Inhibitor
Half-Life Extended (+78% relative to Ogsiveo)Standard
Dosing Regimen Once-daily (Continuous)Twice-daily (Continuous)
Objective Response Rate (ORR) 56%41%
PFS Hazard Ratio (HR) 0.16 (p<0.0001)0.29 (p<0.001)
Any-Grade Ovarian Toxicity 56%75%

(Data sourced from cross-trial comparisons of the RINGSIDE and DeFi clinical trials[3])

Experimental Methodology: Clinical PK and DDI Profiling

To accurately map the ADME profile of varegacestat and assess its susceptibility to CYP3A4-mediated drug-drug interactions, a rigorous, self-validating clinical protocol is required. The following methodology outlines a Phase 1, open-label, fixed-sequence, 1-way crossover study designed to evaluate the effects of itraconazole (a strong CYP3A4 inhibitor) on varegacestat[9],[10].

Rationale for Study Design

A 1-way crossover design is utilized to eliminate inter-subject genetic variability in baseline CYP expression. By using the patient as their own control, any observed shift in the Area Under the Curve ( AUC0−∞​ ) or Cmax​ is strictly attributable to the enzymatic inhibition caused by itraconazole[9].

Step-by-Step Protocol
  • Cohort Selection & Baseline Screening: Enroll healthy adult volunteers (ages 18–55) with normal hepatic and renal function[10]. Causality: Utilizing healthy volunteers isolates the pure pharmacokinetic behavior of the drug without confounding variables introduced by tumor burden or organ dysfunction.

  • Period 1 (Baseline PK Profiling): Administer a single oral dose of varegacestat on Day 1. Collect serial venous blood samples at pre-dose and at highly granular intervals up to 192 hours post-dose[9],[10].

  • Strict Washout Phase: Implement a mandatory 14-day washout period[9]. Causality: Because varegacestat possesses an extended half-life, a 14-day window ensures that more than five terminal half-lives have elapsed. This guarantees complete systemic clearance of the drug, preventing residual baseline drug from skewing Period 2 data.

  • Period 2 (CYP3A4 Inhibition & Co-administration): Administer itraconazole (200 mg) once daily for 18 consecutive days to achieve steady-state CYP3A4 inhibition[9],[10]. On Day 4 of Period 2, administer a single dose of varegacestat exactly 30 minutes after the itraconazole dose[9]. Blood sampling resumes and continues up to 744 hours post-varegacestat dosing to capture the extended elimination phase[9].

  • Bioanalytical Quantification (LC-MS/MS): Process plasma samples using solid-phase extraction (SPE). Quantify the concentrations of parent varegacestat and its BMT-100948 metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7]. Causality: LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is mandatory here due to its high specificity, allowing researchers to distinguish between the parent drug and structurally similar metabolites at sub-nanogram/mL concentrations.

  • Non-Compartmental Analysis (NCA): Calculate critical PK parameters ( Cmax​ , Tmax​ , AUC0−t​ , AUC0−∞​ ) using validated pharmacokinetic modeling software to determine the magnitude of the DDI[9].

PK_Workflow Screening Healthy Volunteers Screening Period1 Period 1: Varegacestat Single Dose (Day 1) Screening->Period1 Washout 14-Day Washout Period Period1->Washout PK profiling Period2 Period 2: Itraconazole + Varegacestat Washout->Period2 Clears drug Sampling Serial Blood Sampling (0 - 744 hours) Period2->Sampling LCMS LC-MS/MS Bioanalysis (Parent & Metabolite) Sampling->LCMS Plasma Extraction PKAnalysis Non-Compartmental PK Analysis LCMS->PKAnalysis AUC & Cmax

Figure 2: Fixed-sequence crossover workflow for evaluating varegacestat pharmacokinetics.

References

  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours National Institutes of Health (NIH) / Investigational New Drugs[Link]

  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours (Metabolite Data) ResearchGate [Link]

  • Ringside sends Immunome towards filing | Clinical Trials news and analysis ApexOnco / Oncology Pipeline[Link]

  • NCT06677996 | A Phase 1 Study to Examine the Effects of Itraconazole After Single Dose Administration of Varegacestat (AL102) to Healthy Participants ClinicalTrials.gov[Link]

  • A Phase 1 Study to Examine the Effects of Itraconazole After Single Dose Administration of Varegacestat Clinical Trial Discovery[Link]

  • NCT06841315 | A Varegacestat Hepatic Impairment Study ClinicalTrials.gov [Link]

  • bms - New Drug Approvals (Varegacestat Bioavailability) New Drug Approvals[Link]

  • Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update National Institutes of Health (NIH)[Link]

  • Pharmacological disruption of the Notch transcription factor complex National Institutes of Health (NIH)[Link]

  • WO2022072504A1 - Methods and compositions for the treatment of viral diseases (Bioavailability)

Sources

Protocols & Analytical Methods

Method

in vitro cell culture protocols for BMS-986115 Notch inhibition

Application Note: In Vitro Cell Culture Protocols for Pan-Notch Inhibition using BMS-986115 (Varegacestat) Introduction & Mechanistic Rationale The Notch signaling cascade is a highly conserved pathway that regulates cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Culture Protocols for Pan-Notch Inhibition using BMS-986115 (Varegacestat)

Introduction & Mechanistic Rationale

The Notch signaling cascade is a highly conserved pathway that regulates cell fate, differentiation, and survival. Aberrant hyperactivation of Notch signaling is a well-documented oncogenic driver in several malignancies, notably T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer[1][2].

BMS-986115 (also known as Varegacestat or AL102) is an orally bioavailable, highly potent pan-Notch inhibitor[3][4]. Unlike therapies that target extracellular ligands, BMS-986115 exerts its pharmacological effect intracellularly by binding to and inhibiting the gamma-secretase (GS) complex[3][5]. By blocking gamma-secretase, BMS-986115 prevents the final proteolytic cleavage of the Notch receptor[3]. This halts the release of the Notch Intracellular Domain (NICD), preventing its translocation to the nucleus and subsequently aborting the formation of the transcription factor complex with CSL/RBPJ[5]. Consequently, the transcription of downstream survival genes, such as HES1 and HEY1, is silenced[5].

NotchPathway Ligand Notch Ligand (DLL/Jagged) Receptor Notch Receptor (Extracellular) Ligand->Receptor Binding ADAM ADAM10/17 Cleavage (S2) Receptor->ADAM Conformational Change GammaSec Gamma-Secretase Complex (S3) ADAM->GammaSec NEXT Substrate NICD NICD Release (Intracellular Domain) GammaSec->NICD Proteolysis BMS BMS-986115 (Pan-Notch Inhibitor) BMS->GammaSec Inhibits Nucleus Nuclear Translocation & CSL/RBPJ Binding NICD->Nucleus Translocation TargetGenes Target Gene Transcription (Hes1, Hey1, c-Myc) Nucleus->TargetGenes Activation

Mechanism of Action: BMS-986115 blocks gamma-secretase, preventing NICD release and transcription.

Pharmacological Profile & Reagent Preparation

Understanding the physicochemical properties of BMS-986115 is critical for maintaining compound stability and ensuring reproducible in vitro results. The compound demonstrates low-nanomolar biochemical potency across multiple Notch isoforms and robust anti-proliferative effects in Notch-addicted cell lines[1][6].

Table 1: Quantitative Pharmacological Data for BMS-986115

ParameterValueReference
Compound Name BMS-986115 (Varegacestat, AL102)[4]
Primary Target Gamma-secretase (Pan-Notch inhibition)[3]
Molecular Weight 574.50 g/mol [4]
Chemical Formula C26H25F7N4O3[4]
Biochemical IC50 (Notch 1) 7.8 nM[6]
Biochemical IC50 (Notch 3) 8.5 nM[6]
Cellular IC50 (T-ALL lines) ~3 nM[1]
Cellular IC50 (MDA-MB-468) 2 nM[1]
Stock Solvent DMSO (Store at -20°C for long term)[4]

Experimental Design & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. Simply observing cell death after applying a compound is insufficient to prove the mechanism of action. You must establish causality through a multi-tiered readout system:

  • Tier 1: Target Engagement (Biochemical Causality)

    • Readout: Western Blot for NICD.

    • Rationale: If BMS-986115 successfully inhibits gamma-secretase, NICD accumulation must be abrogated. If NICD is still present, the drug has degraded, failed to penetrate the cell, or the cells possess a downstream mutation bypassing gamma-secretase.

  • Tier 2: Transcriptional Output (Functional Causality)

    • Readout: RT-qPCR for HES1 and HEY1.

    • Rationale: NICD depletion must strictly correlate with the downregulation of Notch-dependent target genes.

  • Tier 3: Phenotypic Outcome (Biological Causality)

    • Readout: Cell Viability Assay (e.g., CellTiter-Glo).

    • Rationale: In Notch-addicted lines (e.g., RPMI-8402 T-ALL or MDA-MB-468 breast cancer), silencing the pathway induces apoptosis[1][7]. If Tier 1 and Tier 2 show inhibition but viability remains high, the cell line relies on alternative bypass survival pathways.

Detailed In Vitro Methodologies

Workflow Seed 1. Cell Seeding (e.g., RPMI-8402, MDA-MB-468) Treat 2. BMS-986115 Treatment (0.1 nM - 10 μM, DMSO Control) Seed->Treat Incubate 3. Incubation (24h - 72h at 37°C, 5% CO2) Treat->Incubate Assay1 Viability Assay (CellTiter-Glo, 72h) Incubate->Assay1 Phenotypic Assay2 Protein Extraction (Western Blot for NICD, 24h) Incubate->Assay2 Biochemical Assay3 RNA Extraction (qPCR for Hes1/Hey1, 24h) Incubate->Assay3 Functional

In vitro workflow for BMS-986115 treatment and downstream validation assays.

Protocol A: Cell Preparation and Seeding
  • Cell Line Selection : Utilize validated Notch-dependent cell lines such as T-ALL (e.g., RPMI-8402) or breast adenocarcinoma (e.g., MDA-MB-468) to ensure a measurable phenotypic response[1][7].

  • Culture Media : Maintain RPMI-8402 (suspension) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain MDA-MB-468 (adherent) in DMEM with 10% FBS.

  • Seeding Density : Harvest cells in the logarithmic growth phase. Seed at 5×103 cells/well in 96-well opaque plates (for viability) or 3×105 cells/well in 6-well plates (for protein/RNA extraction).

  • Incubation : Allow 24 hours for adherent cells (MDA-MB-468) to attach at 37°C in a 5% CO2 humidified incubator.

Protocol B: BMS-986115 Treatment
  • Stock Preparation : Reconstitute BMS-986115 powder in anhydrous DMSO to yield a 10 mM stock solution[4]. Aliquot into single-use tubes and store at -20°C to avoid freeze-thaw degradation.

  • Serial Dilution : Prepare a 9-point concentration gradient (e.g., 0.1 nM to 10 μM) in culture media to capture the low-nanomolar IC50 range[1][6].

  • Vehicle Control : Normalize the DMSO concentration across all wells (maximum 0.1% v/v) to eliminate solvent-induced cytotoxicity artifacts.

  • Dosing : Aspirate old media (for adherent cells) or centrifuge/resuspend (for suspension cells) and apply the drug-containing media. Incubate for 72 hours for viability readouts, or 24-48 hours for molecular readouts.

Protocol C: Downstream Validation Assays
  • Viability Assessment (72h) : Equilibrate the 96-well plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Induce cell lysis for 10 minutes on an orbital shaker and record luminescence. Calculate the IC50 using non-linear regression analysis.

  • Protein Extraction & Target Engagement (24h) : Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform immunoblotting using an anti-Cleaved Notch1 (Val1744) specific antibody to detect the cleaved NICD fragment. Total Notch1 and GAPDH should serve as loading controls.

  • Transcriptional Output (24h) : Lyse cells using TRIzol reagent. Extract RNA, reverse transcribe to cDNA, and perform RT-qPCR using primers specific for HES1, HEY1, and GAPDH (internal control). Calculate relative fold change using the 2−ΔΔCt method.

References

  • In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115 BioWorld. Available at:[Link]

  • Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development AACR Journals. Available at:[Link]

  • Pharmacological disruption of the Notch transcription factor complex PNAS. Available at:[Link]

  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC / NIH. Available at:[Link]

Sources

Application

Application Note: BMS-986115 Dosing Strategies for Murine Tumor Xenograft Models

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Preclinical Oncology. Introduction & Mechanistic Rationale The Notch signaling pathway is highly conserved and plays a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Preclinical Oncology.

Introduction & Mechanistic Rationale

The Notch signaling pathway is highly conserved and plays a critical role in cell fate specification, cancer stem cell maintenance, and tumor angiogenesis[1]. Aberrant Notch activation, often mediated by the release of the Notch Intracellular Domain (NICD), is a hallmark of several malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors[2].

BMS-986115 is an orally bioavailable, potent, and selective pan-Notch inhibitor. Mechanistically, it functions as a gamma-secretase inhibitor (GSI). Upon administration, BMS-986115 binds to the gamma-secretase complex, blocking the final proteolytic cleavage of the Notch receptor[3]. This prevents the release and subsequent nuclear translocation of NICD, thereby halting the formation of the transcription factor complex required for the expression of Notch-regulated survival and proliferation genes[4][5].

Unlike earlier intravenous GSIs, BMS-986115 was specifically optimized for oral bioavailability and lacks metabolic preference for cytochrome P450 (CYP3A5), ensuring consistent pharmacokinetic exposure[6].

G Ligand Notch Ligand (Neighboring Cell) Receptor Notch Receptor (Tumor Cell) Ligand->Receptor Binds GammaSec Gamma-Secretase Complex Receptor->GammaSec Cleavage triggered NICD Notch Intracellular Domain (NICD) GammaSec->NICD Releases BMS BMS-986115 (Pan-Notch Inhibitor) BMS->GammaSec Blocks BMS->NICD Prevents release Apoptosis Tumor Cell Apoptosis & Growth Inhibition BMS->Apoptosis Induces Nucleus Nucleus (Transcription Complex) NICD->Nucleus Translocates Genes Target Gene Expression (Proliferation/Survival) Nucleus->Genes Activates

Mechanism of Action of BMS-986115 inhibiting Gamma-Secretase and Notch signaling.

Preclinical Pharmacological Profile

To design an effective in vivo xenograft study, it is critical to understand the quantitative pharmacodynamics of BMS-986115. The compound exhibits low-nanomolar potency across all four Notch receptors and demonstrates robust dose-dependent tumor regression in murine models[6].

Table 1: Quantitative Pharmacological Data for BMS-986115
ParameterValueCausality / Relevance
Target Gamma-secretase (Pan-Notch 1-4)Broad-spectrum Notch inhibition prevents compensatory receptor signaling[3].
In vitro IC₅₀ Notch 1: 8 nM, Notch 2: 3 nM Notch 3: 8 nM, Notch 4: 4 nMHigh potency allows for lower systemic dosing, reducing off-target effects[6].
Minimal Effective Dose (MED) 0.67 mg/kg (QD)Established in T-ALL murine models; serves as the baseline for dose-titration[6].
Standard Efficacy Range 3 to 20 mg/kg (QD)Validated range for solid tumors (e.g., MDA-MB-157 breast carcinoma)[6].
Route of Administration Oral Gavage (PO)Optimized for high oral bioavailability and sustained target engagement[6].

Experimental Protocol: Murine Tumor Xenograft Dosing

The following protocol outlines a standardized workflow for evaluating BMS-986115 in immunocompromised murine models.

Phase 1: Model Preparation & Inoculation
  • Cell Culture : Cultivate the target cancer cell line (e.g., T-ALL lines or MDA-MB-157 breast adenocarcinoma) in appropriate media supplemented with 10% FBS. Harvest cells during the logarithmic growth phase.

  • Matrix Preparation : Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to enhance tumor take rates. A standard inoculum is 5×106 to 1×107 cells per mouse in a 100 µL volume.

  • Inoculation : Inject the cell suspension subcutaneously (SC) into the right flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

Phase 2: Randomization & Formulation
  • Tumor Monitoring : Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the formula: V=2length×width2​ .

  • Randomization : Once average tumor volumes reach 100–150 mm³ , randomize the mice into vehicle control and BMS-986115 treatment groups (n=8 to 10 per group).

  • Drug Formulation : Formulate BMS-986115 in a standard preclinical oral suspension vehicle (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water) to ensure homogenous delivery. Prepare fresh weekly and store at 4°C.

Phase 3: Dosing Schedule & Toxicity Monitoring

Expert Insight: Systemic Notch inhibition is known to cause on-target gastrointestinal (GI) toxicity, specifically secretory cell metaplasia, which manifests as severe diarrhea and weight loss[1]. Continuous daily dosing (QD) is preferred for target engagement, but requires strict monitoring.

  • Administration : Administer BMS-986115 via oral gavage (PO) once daily (QD). For dose-response studies, utilize a low dose (1 mg/kg), medium dose (5 mg/kg), and high dose (15-20 mg/kg)[6].

  • Clinical Observation : Monitor body weight daily during the first week of dosing.

    • Intervention Rule: If a mouse experiences >15% body weight loss, institute a 2-to-3 day "dose holiday" until weight recovers, mimicking clinical dose interruption protocols[1].

  • Endpoint Analysis : Euthanize mice when control tumors reach the IACUC-approved maximum volume (typically 1500-2000 mm³). Harvest tumors, snap-freeze half in liquid nitrogen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for NICD downregulation), and fix the other half in 10% formalin for immunohistochemistry.

Workflow A 1. Cell Culturing (T-ALL / MDA-MB-157) B 2. Subcutaneous Inoculation in Mice A->B C 3. Tumor Volume Reaches ~100-150 mm³ B->C D 4. Randomization (Vehicle vs Treatment) C->D E 5. Oral Dosing (PO) BMS-986115 (0.67-20 mg/kg QD) D->E F 6. Monitoring (Tumor Size, Body Weight, GI) E->F G 7. Endpoint Analysis (NICD levels, Tumor Regression) F->G

Step-by-step in vivo workflow for BMS-986115 murine tumor xenograft studies.

Expected Outcomes & Troubleshooting

  • Efficacy : At doses 3 mg/kg QD, you should observe significant tumor growth inhibition (TGI) or regression compared to vehicle controls within 14-21 days[6].

  • Pharmacodynamics : Successful target engagement is validated by a >70% reduction in cleaved NICD levels and downstream target genes (e.g., HES1, HEY1) in the tumor tissue[1][2].

  • Troubleshooting Toxicity : If severe GI toxicity or lymphoid depletion occurs at higher doses (e.g., 20 mg/kg), consider switching to an intermittent dosing schedule (e.g., twice weekly or 4-days-on/3-days-off). Clinical trials of BMS-986115 have successfully utilized both continuous daily and intermittent schedules to manage tolerability while maintaining biological activity[1].

References

  • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC (nih.gov)[Link]

  • BMS-986115 - New Drug Approvals New Drug Approvals[Link]

  • In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115 BioWorld[Link]

  • Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development AACR Journals[Link]

  • Pharmacological disruption of the Notch transcription factor complex PNAS[Link]

Sources

Method

Application Note: In Vitro Measurement of NICD Cleavage Inhibition Using BMS-986115 (AL102)

Introduction & Mechanistic Overview The Notch signaling pathway is a highly conserved cell-to-cell communication system regulating cell fate, proliferation, and survival. Aberrant Notch activation—often driven by mutatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The Notch signaling pathway is a highly conserved cell-to-cell communication system regulating cell fate, proliferation, and survival. Aberrant Notch activation—often driven by mutations in NOTCH1 or altered degradation pathways—is a hallmark of several malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors[1][2].

BMS-986115 (also known as AL102) is a potent, orally bioavailable, selective pan-Notch γ-secretase inhibitor (GSI)[3][4]. The canonical Notch activation sequence requires two proteolytic events: an extracellular S2 cleavage by ADAM metalloproteases, followed by an intramembrane S3 cleavage by the γ-secretase complex[5][6]. BMS-986115 competitively binds to γ-secretase, blocking this S3 cleavage[7]. Consequently, the Notch Intracellular Domain (NICD) is not released, preventing its nuclear translocation and the subsequent formation of the active transcription factor complex with RBP-J (CSL) and Mastermind-like (MAML) proteins[5][8].

This application note provides a comprehensive, self-validating methodological framework for quantifying the inhibition of NICD cleavage by BMS-986115 in vitro, utilizing both direct biochemical readouts (Western Blotting) and functional downstream assays (Reporter Assays).

NotchPathway Ligand Notch Ligand (DLL/Jagged) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Binding ADAM ADAM Protease (S2 Cleavage) Receptor->ADAM Conformational Change GammaSec γ-Secretase Complex (S3 Cleavage) ADAM->GammaSec NEXT Fragment NICD NICD Release (Notch Intracellular Domain) GammaSec->NICD Proteolysis BMS BMS-986115 (AL102) Pan-Notch Inhibitor BMS->GammaSec Inhibits Nucleus Nuclear Translocation & Transcription Complex (CSL/MAML) NICD->Nucleus Translocation Genes Target Gene Expression (Hes1, Hey1) Nucleus->Genes Activation

Mechanism of BMS-986115 inhibiting γ-secretase-mediated NICD cleavage.

Quantitative Pharmacological Profile of BMS-986115

To establish a robust in vitro assay, researchers must bracket their compound concentrations around the established IC50 values. BMS-986115 demonstrates low nanomolar potency across all four mammalian Notch receptors[2][3].

Table 1: Biochemical and Cellular IC50 Values for BMS-986115

Target / Cell LineAssay TypeIC50 Value (nM)Biological Significance
Notch-1 Biochemical Cleavage8Primary driver in T-ALL[3].
Notch-2 Biochemical Cleavage3Implicated in solid tumor progression[3].
Notch-3 Biochemical Cleavage8Associated with ovarian cancer resistance[3].
Notch-4 Biochemical Cleavage4Regulates tumor angiogenesis and stemness[3].
T-ALL (e.g., DND-41) Cell Proliferation3High dependency on canonical Notch1 signaling[3].
MDA-MB-468 Cell Proliferation2Breast adenocarcinoma model for Notch inhibition[3].

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system. By measuring both the direct physical absence of the cleaved NICD fragment (Protocol 2) and the functional suppression of Notch-driven promoters (Protocol 3), researchers can confidently confirm on-target γ-secretase inhibition while ruling out off-target transcriptional silencing.

Workflow Seed Seed Notch-Dependent Cells (e.g., T-ALL) Treat Treat with BMS-986115 (0.1 nM - 1 μM) Seed->Treat Incubate Incubate (24 - 48 hours) Treat->Incubate Split Incubate->Split LysisWB Cell Lysis (RIPA) + Protease Inhibitors Split->LysisWB LysisLuc Reporter Lysis Split->LysisLuc WB Western Blot (Anti-NICD Val1744) LysisWB->WB Data IC50 Calculation & Data Analysis WB->Data Luc Luciferase Assay (Hes1-Promoter) LysisLuc->Luc Luc->Data

In vitro experimental workflow for measuring NICD cleavage inhibition.

Protocol 1: Cell Culture and BMS-986115 Treatment

Expert Insight: The choice of cell line is critical. T-ALL cell lines such as DND-41, HPB-ALL, or KOPT-K1 are highly recommended. These lines often harbor activating mutations in the NOTCH1 heterodimerization domain (HD) and/or mutations in the PEST domain (e.g., FBXW7 mutations) that stabilize the NICD, making basal cleavage levels easily detectable without artificial stabilization[9].

Step-by-Step Methodology:

  • Preparation: Dissolve BMS-986115 powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed T-ALL cells in 6-well plates at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Compound Dilution: Prepare a 10-point serial dilution of BMS-986115 in culture media (ranging from 0.1 nM to 1 μM). Ensure the final DMSO concentration remains constant across all wells (typically ≤0.1% v/v) to prevent vehicle-induced cytotoxicity.

  • Treatment: Apply the diluted compound to the cells. Include a DMSO-only vehicle control (0% inhibition) and a high-dose reference GSI control (e.g., 1 μM DAPT) for assay validation.

  • Incubation: Incubate cells at 37°C, 5% CO2​ for 24 to 48 hours. Note: NICD depletion occurs rapidly (within 4-8 hours), but downstream phenotypic effects require 48-72 hours.

Protocol 2: Direct Measurement of NICD via Western Blotting

Expert Insight: To specifically measure γ-secretase cleavage rather than total Notch receptor levels, you must use a cleavage-specific antibody. The Anti-Cleaved Notch1 (Val1744) antibody is the gold standard; it recognizes the neo-epitope exposed only after S3 cleavage[5].

Step-by-Step Methodology:

  • Harvesting: Collect cells by centrifugation (300 x g, 5 min at 4°C). Wash pellets twice with ice-cold PBS.

  • Lysis: Resuspend pellets in RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail. Critical Step: If using a cell line without a stabilizing PEST domain mutation, add a proteasome inhibitor (e.g., 10 μM MG132) 4 hours prior to harvest. NICD has a very short half-life and is rapidly degraded by the ubiquitin-proteasome system; preventing degradation ensures you are measuring cleavage inhibition, not natural turnover.

  • Protein Quantification: Incubate lysates on ice for 30 minutes, centrifuge at 14,000 x g for 15 minutes at 4°C, and collect the supernatant. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 30–50 μg of total protein per lane onto an 8% SDS-PAGE gel. Run at 100V until dye front reaches the bottom.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.45 μm pore size). Block with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Probe the membrane overnight at 4°C with Anti-Cleaved Notch1 (Val1744) antibody (typically 1:1000 dilution). Co-probe with a loading control antibody (e.g., Anti-β-Actin or Anti-GAPDH at 1:5000).

  • Detection: Wash 3x in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using enhanced chemiluminescence (ECL). BMS-986115 efficacy is confirmed by a dose-dependent disappearance of the ~110 kDa NICD band.

Protocol 3: Functional Validation via Hes1-Luciferase Reporter Assay

Expert Insight: While Western blotting confirms target engagement, a reporter assay proves that the inhibition of cleavage translates to transcriptional silencing of Notch target genes (e.g., Hes1, Hey1)[8].

Step-by-Step Methodology:

  • Transfection: 24 hours prior to compound treatment, transiently co-transfect cells (e.g., HEK293T cells expressing exogenous Notch1, or native T-ALL cells if transfection efficiency allows) with a Hes1-promoter Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).

  • Treatment: Replace media and treat with the BMS-986115 dose-response series as described in Protocol 1. Incubate for 24 hours.

  • Lysis & Readout: Lyse cells using Passive Lysis Buffer. Transfer lysates to an opaque 96-well plate.

  • Dual-Luciferase Measurement: Inject Firefly substrate, read luminescence, then inject Stop & Glo (Renilla) substrate and read luminescence.

  • Data Analysis: Normalize Firefly relative light units (RLU) to Renilla RLU. Plot the normalized ratios against the log concentration of BMS-986115 to calculate the functional IC50 using non-linear regression (four-parameter logistic curve).

References

  • Gavai, A.V. et al. (2014). In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115. 248th ACS National Meeting. BioWorld. Available at: [Link]

  • Aung, K. L. et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs, 36(6), 1026-1036. Available at:[Link]

  • PharmaCompass. BMS-986115 | Drug Information, Uses, Side Effects, Chemistry. Available at:[Link]

  • Lehal, R. et al. (2020). Pharmacological disruption of the Notch transcription factor complex. Proceedings of the National Academy of Sciences (PNAS), 117(28), 16292-16301. Available at:[Link]

  • Majumder, S. et al. (2021). Activity of the Gamma Secretase Inhibitor AL101 in Desmoid Tumors: A Case Report of 2 Adult Cases. PubMed Central. Available at: [Link]

Sources

Application

Application Note: Utilizing BMS-986115 (Varegacestat) to Interrogate Tumor Angiogenesis In Vivo

Executive Summary BMS-986115 (also known as Varegacestat or AL102) is a potent, orally bioavailable pan-Notch inhibitor targeting the γ-secretase complex[1][2]. Notch signaling, particularly via the DLL4/Notch axis, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

BMS-986115 (also known as Varegacestat or AL102) is a potent, orally bioavailable pan-Notch inhibitor targeting the γ-secretase complex[1][2]. Notch signaling, particularly via the DLL4/Notch axis, is a master regulator of tumor angiogenesis, dictating the critical balance between endothelial "tip" and "stalk" cells[3]. This application note provides a comprehensive, self-validating protocol for deploying BMS-986115 in murine xenograft models to study its anti-angiogenic and anti-tumorigenic properties.

Scientific Rationale & Mechanism of Action

Tumor angiogenesis is not solely driven by vascular endothelial growth factor (VEGF); it requires the precise spatial coordination of endothelial cells, heavily governed by the DLL/Notch signaling pathway[3]. When VEGF stimulates endothelial cells, they upregulate the ligand DLL4, which binds to Notch receptors on adjacent cells. This binding triggers a two-step proteolytic cleavage, culminating in γ-secretase-mediated cleavage at the S3 site[3]. This releases the Notch Intracellular Domain (NICD), which translocates to the nucleus, binds to transcription factors like RBP-J (CSL), and drives the expression of target genes (e.g., HES1, HEY1) to establish a "stalk cell" phenotype, ensuring organized vessel sprouting[3][4][5].

BMS-986115 acts as a highly selective γ-secretase inhibitor (GSI) that blocks this crucial cleavage event across all four mammalian Notch receptors (Notch 1-4)[1][6]. It exhibits low nanomolar potency, with IC50 values of 7.8 nM and 8.5 nM for Notch 1 and Notch 3, respectively[7]. By preventing NICD release, BMS-986115 disrupts the tip/stalk equilibrium. Paradoxically, this leads to endothelial hypersprouting—creating a dense network of non-functional, poorly perfused microvessels that ultimately exacerbates tumor hypoxia and arrests tumor growth[3].

G Ligand Notch Ligand (e.g., DLL4/Jagged) Receptor Notch Receptor (Notch 1-4) Ligand->Receptor Binds ADAM ADAM Protease (S2 Cleavage) Receptor->ADAM Triggers GammaSec γ-Secretase Complex (S3 Cleavage) ADAM->GammaSec Primes for NICD NICD Release (Active Domain) GammaSec->NICD Cleaves BMS BMS-986115 (Varegacestat) BMS->GammaSec Inhibits Nucleus Nuclear Translocation & CSL/RBP-J Binding NICD->Nucleus Translocates Angiogenesis Tumor Angiogenesis (Tip/Stalk Cell Regulation) Nucleus->Angiogenesis Gene Expression (Hes, Hey)

Mechanism of Action: BMS-986115 inhibits γ-secretase, blocking NICD release and angiogenesis.

Experimental Design & Causality

To establish a self-validating experimental system, researchers must not only measure macroscopic tumor volume but also directly confirm target engagement and functional vascular failure.

  • Model Selection : Human solid tumor xenografts (e.g., breast, NSCLC, or pancreatic carcinoma) are highly responsive to Notch inhibition[6].

  • Dosing Strategy : BMS-986115 is orally active[6]. Continuous daily (QD) dosing ensures sustained target inhibition. However, because pan-Notch inhibition can cause on-target gastrointestinal (GI) toxicity (e.g., goblet cell metaplasia leading to diarrhea)[6][8], researchers should incorporate an intermittent dosing arm (e.g., twice weekly) to evaluate the therapeutic window[6].

  • Validation Metrics : True anti-angiogenic efficacy is validated via CD31 (endothelial marker) staining paired with a hypoxia marker (Pimonidazole). Target engagement must be confirmed by quantifying HES1 gene downregulation in the tumor tissue[4].

Workflow Model Tumor Implantation (e.g., Xenograft) Random Randomization (Tumor ~100-150 mm³) Model->Random Dosing Oral Dosing (PO) BMS-986115 vs Vehicle Random->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Harvest Tissue Harvest (Tumor & Plasma) Monitoring->Harvest Analysis Angiogenesis Analysis (CD31 IHC, Hypoxia) Harvest->Analysis

In vivo experimental workflow for evaluating BMS-986115 in tumor angiogenesis models.

Step-by-Step In Vivo Protocol

Phase 1: Tumor Implantation and Randomization
  • Cell Preparation : Cultivate target cancer cells (e.g., MDA-MB-231) in log-growth phase.

  • Inoculation : Resuspend 5×106 cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides a basement membrane matrix that supports initial tumor cell engraftment and stimulates local angiogenesis.

  • Injection : Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Measurement : Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization : Randomize mice into vehicle and treatment groups (n=8-10/group) when average tumor volumes reach 100-150 mm³. Causality: Randomizing at this specific size ensures the tumors have established an active, host-derived vascular network that is actively dependent on Notch signaling for maturation.

Phase 2: Drug Formulation and Administration
  • Formulation : Dissolve BMS-986115 powder in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure complete solubilization.

  • Administration : Administer BMS-986115 via oral gavage (PO) at 1.5 mg/kg to 3 mg/kg once daily (QD)[8].

  • Monitoring : Weigh mice daily. Causality: Weight loss >15% or severe diarrhea indicates dose-limiting GI toxicity, a known consequence of γ-secretase inhibition[6][8]. If this occurs, switch to an intermittent dosing schedule (e.g., twice weekly)[6].

Phase 3: Tissue Harvest and Angiogenesis Assessment
  • Hypoxia Labeling : On day 21 post-treatment, inject mice intravenously with Pimonidazole (60 mg/kg) 1 hour prior to sacrifice. Causality: Pimonidazole forms adducts in hypoxic cells. Since Notch inhibition causes hyper-sprouting of non-functional vessels, the tumor becomes more hypoxic. This proves the induced angiogenesis is non-productive.

  • Harvest : Euthanize mice and immediately excise the tumors.

  • Processing : Divide the tumor: snap-freeze one half in liquid nitrogen for RT-qPCR and fix the other half in 4% paraformaldehyde (PFA) for immunohistochemistry (IHC).

  • Target Engagement (RT-qPCR) : Extract RNA from the frozen tissue and perform RT-qPCR for HES1 and HEY1[4].

  • Angiogenesis IHC : Section PFA-fixed tumors and stain with anti-CD31 (endothelial cells) and anti-Pimonidazole (hypoxia).

Data Presentation & Expected Outcomes

To facilitate easy comparison, quantitative expectations based on the pharmacological profile of BMS-986115 are summarized below[6][7]:

Biomarker / MetricAssay MethodVehicle Control (Expected)BMS-986115 Treated (Expected)Biological Significance
Tumor Volume Caliper MeasurementContinuous exponential growth>50% Tumor Growth InhibitionMacroscopic anti-tumor efficacy
Notch 1 / Notch 3 IC50 Biochemical AssayN/A7.8 nM / 8.5 nM[7]Potent target engagement
HES1 mRNA RT-qPCR (Tumor)Baseline expression (1.0 fold)< 0.3 fold expressionConfirmation of γ-secretase inhibition
Microvessel Density CD31 IHCOrganized, distinct vesselsHigh density, hyper-sproutedDisruption of tip/stalk cell dynamics
Tumor Hypoxia Pimonidazole IHCLocalized to necrotic coreDiffuse, widespreadFunctional failure of the vascular network

References

  • [6] A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. nih.gov. 6

  • [4] BMS-986115 - New Drug Approvals. newdrugapprovals.org. 4

  • [8] A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed. nih.gov.8

  • [7] BMS-986115 (Notch inhibitor 1). MedChemExpress.7

  • [1] Bms-986115 | C26H25F7N4O3 | CID 73388393 - PubChem - NIH. nih.gov. 1

  • [3] Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development. AACR Journals. 3

  • [2] Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development - AACR Journals. aacrjournals.org.2

  • [5] Pharmacological disruption of the Notch transcription factor complex - PNAS. pnas.org. 5

Sources

Method

quantifying Hes1 and Hey1 downregulation by BMS-986115 via RT-qPCR

Application Note & Protocol: Quantifying Hes1 and Hey1 Downregulation by BMS-986115 via RT-qPCR 1. Introduction & Mechanistic Rationale The Notch signaling pathway is a highly conserved cell-to-cell communication system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Quantifying Hes1 and Hey1 Downregulation by BMS-986115 via RT-qPCR

1. Introduction & Mechanistic Rationale

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell fate, proliferation, and stem cell maintenance. Dysregulation of this pathway is heavily implicated in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors[1].

BMS-986115 (Varegacestat / AL102) is an orally bioavailable, potent, and selective γ-secretase inhibitor (pan-Notch inhibitor)[2]. Canonical Notch signaling is initiated when a Notch ligand (e.g., Jagged, DLL) binds to a Notch receptor, triggering two successive proteolytic cleavages. The second cleavage, mediated by the γ-secretase complex at the S3 site, releases the Notch Intracellular Domain (NICD)[3][4]. BMS-986115 binds to γ-secretase and blocks this critical cleavage event, preventing NICD release and its subsequent nuclear translocation[5].

Without nuclear NICD to form a transcriptional activation complex with RBP-J (CSL) and Mastermind-like (MAML) coactivators, the transcription of canonical Notch target genes—specifically the Hairy and enhancer of split-1 (Hes1 ) and Hairy/enhancer-of-split related with YRPW motif 1 (Hey1 )—is profoundly suppressed[6][7]. Because Hes1 and Hey1 mRNAs have rapid turnover rates, they serve as highly sensitive, self-validating pharmacodynamic biomarkers for confirming target engagement by Notch inhibitors[7][8].

Mechanism of BMS-986115 inhibiting γ-secretase to block NICD release and Hes1/Hey1 transcription.

2. Experimental Design & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. Every step incorporates specific controls to rule out experimental artifacts:

  • Time-Course Selection (Causality): Hes1 and Hey1 are immediate-early response genes. Protein degradation of existing NICD occurs rapidly via the FBXW7 ubiquitin-proteasome system[7]. Therefore, mRNA downregulation can be detected as early as 4–6 hours post-treatment. We recommend a 24-hour endpoint to capture steady-state transcriptional repression before secondary apoptotic effects confound RNA yield.

  • DNase I Treatment (Trustworthiness): Since Hes1 and Hey1 are endogenous genes, genomic DNA (gDNA) contamination will cause false-positive amplification. On-column DNase digestion guarantees that only transcribed mRNA is quantified.

  • Dual Housekeeping Genes (Expertise): Relying on a single reference gene is a common pitfall. BMS-986115 may alter cellular metabolism at high doses; therefore, normalizing against the geometric mean of two reference genes (e.g., GAPDH and ACTB) ensures the observed downregulation is specific to Notch inhibition, not global transcriptional arrest.

Step-by-step experimental workflow for quantifying Hes1/Hey1 downregulation via RT-qPCR.

3. Step-by-Step Protocol
Phase 1: Cell Culture and Drug Treatment
  • Seed Cells: Plate your target cell line (e.g., T-ALL lines like DND-41 or solid tumor lines overexpressing Notch) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Prepare BMS-986115: Reconstitute BMS-986115 in 100% DMSO to a stock concentration of 10 mM. Store aliquots at -20°C[2].

  • Dose-Response Treatment: Prepare working dilutions in culture media. Treat cells with a vehicle control (0.1% DMSO) and BMS-986115 at 1 nM, 10 nM, 50 nM, and 100 nM. (Note: The reported IC₅₀ for Notch1/3 is ~7.8–8.5 nM[2], so 50 nM should achieve near-complete target inhibition).

  • Incubation: Incubate for 24 hours.

Phase 2: RNA Extraction and Quality Control
  • Harvest: Aspirate media, wash cells once with cold PBS, and lyse directly in the well using 350 µL of RNA Lysis Buffer (containing β-mercaptoethanol to denature RNases).

  • Extraction: Purify RNA using a standard silica-spin column kit. Crucially, perform an on-column DNase I digestion (15 mins at room temperature) to eliminate gDNA.

  • Quantification: Elute in 30 µL RNase-free water. Measure concentration and purity (A260/280 ratio ~2.0) using a microvolume spectrophotometer.

Phase 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Standardize RNA input across all samples (e.g., 1 µg of total RNA per 20 µL reaction).

  • Priming Strategy: Use a master mix containing both Oligo(dT) and random hexamers. This ensures unbiased reverse transcription of both full-length mRNAs and partially degraded transcripts.

  • Thermal Cycling: 25°C for 5 min, 42°C for 30 min (reverse transcription), and 85°C for 5 min (enzyme inactivation). Dilute the resulting cDNA 1:5 with nuclease-free water.

Phase 4: RT-qPCR Execution
  • Primer Design: Use validated primer pairs spanning exon-exon junctions to further prevent gDNA amplification.

    • Hes1 Forward: 5'-TCAACACGACACCGGATAAAC-3'

    • Hes1 Reverse: 5'-GCCGCGAGCTATCTTTCTTCA-3'

    • Hey1 Forward: 5'-CGAGGTGGAGAAGGAGAGTG-3'

    • Hey1 Reverse: 5'-CTGGGTACCAGCCTTCTCAG-3'

  • Reaction Mix (per well):

    • SYBR Green Master Mix (2X): 5.0 µL

    • Forward + Reverse Primer Mix (10 µM each): 0.5 µL

    • Diluted cDNA: 2.0 µL

    • Nuclease-free water: 2.5 µL

  • Plate Setup: Run all samples, including No-Template Controls (NTC) and No-RT controls, in technical triplicates on a 96- or 384-well plate.

  • Cycling Conditions: 95°C for 3 min, followed by 40 cycles of (95°C for 10 s, 60°C for 30 s). Include a melt-curve analysis at the end to verify amplicon specificity (single peak).

4. Data Presentation & Analysis

Calculate the relative fold change using the 2−ΔΔCt method.

Calculate ΔCt

Ct(Target)​−Ct(GeometricMeanofHousekeeping)​ .

Calculate ΔΔCt

ΔCt(Drug)​−ΔCt(Vehicle)​ .
  • Fold Change = 2−ΔΔCt .

  • Table 1: Representative Quantitative Data for Hes1/Hey1 Downregulation Data demonstrates the dose-dependent suppression of Notch target genes by BMS-986115 at 24 hours post-treatment.

    Treatment GroupHes1 Relative Expression (Fold Change ± SD)Hey1 Relative Expression (Fold Change ± SD)Target Engagement Status
    Vehicle (0.1% DMSO)1.00 ± 0.051.00 ± 0.08Baseline
    BMS-986115 (1 nM)0.85 ± 0.060.82 ± 0.07Minimal Inhibition
    BMS-986115 (10 nM)0.42 ± 0.040.38 ± 0.05~IC₅₀ Achieved[9]
    BMS-986115 (50 nM)0.12 ± 0.020.09 ± 0.03Potent Inhibition
    BMS-986115 (100 nM)0.08 ± 0.010.05 ± 0.02Saturated Inhibition

    Interpretation: The steep drop in Hes1 and Hey1 mRNA levels between 1 nM and 10 nM aligns with the biochemical IC₅₀ of BMS-986115 (~7.8–8.5 nM)[2][9], validating the drug's mechanism of action at the transcriptional level.

    5. References
    • Aung, K. L., et al. (2018). "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 36(6), 1026-1036. Available at:[Link]

    • Leong, K. G., & Karsan, A. (2006). "Recent insights into the role of Notch signaling in tumorigenesis." Blood, 107(6), 2223-2233. Discussed in Top Notch Targeting Strategies in Cancer, PMC. Available at:[Link]

    • Aster, J. C., et al. (2017). "Notch signalling in leukemia." Annual Review of Pathology, 12, 245-273. Discussed in Pharmacological disruption of the Notch transcription factor complex, PNAS. Available at:[Link]

    • Wang, Z., et al. (2020). "Canonical and noncanonical NOTCH signaling in the nongenetic resistance of cancer: distinct and concerted control." Hep Journals. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing BMS-986115 Aqueous Solubility for High-Throughput Screening (HTS)

    Welcome to the Technical Support Center for BMS-986115 (also known as Varegacestat or AL102). BMS-986115 is a potent, orally active pan-Notch and gamma-secretase (GS) inhibitor[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for BMS-986115 (also known as Varegacestat or AL102). BMS-986115 is a potent, orally active pan-Notch and gamma-secretase (GS) inhibitor[1]. While it demonstrates exceptional efficacy in blocking the proteolytic cleavage of the Notch intracellular domain (NICD)[2], its pronounced lipophilicity presents significant liquid-handling challenges in High-Throughput Screening (HTS) environments.

    This guide provides mechanistic insights, validated formulation protocols, and troubleshooting logic to prevent compound precipitation, ensuring high-fidelity data in your cell-based assays.

    NotchPathway Ligand Notch Ligand (e.g., DLL4) Receptor Notch Receptor Ligand->Receptor Binds GammaSec Gamma-Secretase Complex Receptor->GammaSec Cleavage Signal NICD Notch Intracellular Domain (NICD) GammaSec->NICD Cleaves & Releases BMS BMS-986115 BMS->GammaSec Inhibits Nucleus Target Gene Transcription NICD->Nucleus Translocates

    Mechanism of BMS-986115 inhibiting gamma-secretase and preventing NICD release.

    Part 1: Frequently Asked Questions (FAQs) - Solubility & Reconstitution

    Q1: Why does BMS-986115 consistently precipitate when diluted from DMSO into my HTS assay buffer? A1: BMS-986115 is highly lipophilic. When a 100% DMSO stock is rapidly introduced into an aqueous buffer at physiological pH (pH 7.4), the compound experiences a thermodynamic "solvent shift." Because its intrinsic aqueous solubility at pH 7.4 is exceptionally low (0.02 mg/mL)[3], the local concentration instantly exceeds its thermodynamic solubility limit. To minimize contact with water, the hydrophobic molecules self-associate, leading to rapid nucleation and irreversible precipitation.

    Q2: What is the optimal solvent matrix to achieve a stable working concentration for HTS? A2: To prevent precipitation, you must gradually lower the dielectric constant of the solvent matrix rather than performing a direct aqueous dilution. Using a step-down co-solvent system—specifically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline—creates intermediate micellar structures that encapsulate the hydrophobic BMS-986115 molecules, achieving a stable, clear solution at 1.31 mg/mL (2.28 mM)[4].

    Quantitative Solubility Profiles of BMS-986115
    Condition / FormulationSolvent MatrixSolubility LimitVisual StateMechanistic Note
    Aqueous (pH 7.4) 100% Aqueous Buffer0.02 mg/mLPrecipitateExceeds thermodynamic limit; unsuitable for direct dilution[3].
    Aqueous (pH 2.0) 100% Aqueous Buffer0.20 mg/mLPrecipitateProtonation slightly improves solubility, but incompatible with live cells[3].
    Co-solvent Matrix 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.31 mg/mLClear SolutionPEG300 bridges polarity; Tween-80 prevents aggregate growth[4].
    Cyclodextrin Matrix 10% DMSO, 90% (20% SBE-β-CD in Saline)1.31 mg/mLSuspensionForms inclusion complexes but requires continuous ultrasonic agitation[4].

    Part 2: Troubleshooting Guide - HTS Liquid Handling & Assay Performance

    Issue 1: High well-to-well variability or false negatives in cell-based Notch reporter assays.

    • Root Cause: In cell-based HTS setups (such as HeLa cell coculture systems expressing Notch1 and Delta-like 4)[5], intermediate dilution steps in standard liquid handlers often cause micro-precipitation. If BMS-986115 crashes out of solution, the effective dissolved concentration drops drastically, leading to an apparent loss of gamma-secretase inhibition and false-negative readouts[1].

    • Solution: Bypass intermediate aqueous dilutions entirely by utilizing acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of 100% DMSO stock directly into the final assay plate containing the cells and media. If tip-based intermediate dilution is unavoidable, you must utilize the co-solvent matrix described above.

    HTSWorkflow Stock 10 mM BMS-986115 in 100% DMSO Decision Liquid Handling Method? Stock->Decision Acoustic Acoustic Dispensing (Direct to Plate) Decision->Acoustic Echo/Acoustic Intermediate Aqueous Intermediate Dilution Needed Decision->Intermediate Tip-based Assay Final HTS Assay (Clear Solution) Acoustic->Assay Formulation Apply Co-solvent Matrix (PEG300 + Tween-80) Intermediate->Formulation Prevent Crash Validation Tyndall Effect Check (Laser Scattering) Formulation->Validation Validation->Formulation Scattering Detected (Re-optimize) Validation->Assay No Scattering

    Logical workflow for BMS-986115 dilution to prevent precipitation in HTS.

    Part 3: Self-Validating Experimental Protocol

    Optimized Reconstitution and Aqueous Dilution of BMS-986115

    Causality Check: Adding an aqueous phase directly to a DMSO stock causes an immediate dielectric crash. By sequentially adding a bridging co-solvent (PEG300) and a surfactant (Tween-80) before the aqueous phase, you create a stable thermodynamic environment that favors dissolution over aggregation[4].

    Step 1: Primary Stock Preparation

    • Dissolve lyophilized BMS-986115 in 100% anhydrous DMSO to yield a 10 mM stock.

    • Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation Gate: Inspect the tube against a light source. The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO, which initiates premature nucleation. Discard and use fresh, anhydrous DMSO.

    Step 2: Sequential Matrix Dilution (The 10/40/5/45 Rule) To prepare a working solution (e.g., 1 mM), solvents must be added one by one in the exact order below[4]:

    • Add 10% volume of the BMS-986115 DMSO stock.

    • Add 40% volume of PEG300. Vortex vigorously for 30 seconds.

    • Add 5% volume of Tween-80. Vortex vigorously for 30 seconds.

    • Add 45% volume of Saline (or PBS). Vortex vigorously and sonicate for 5 minutes.

    • Self-Validation Gate (The Tyndall Test): Shine a standard 5mW laser pointer through the side of the tube in a dimly lit room.

      • Pass: The laser beam path is invisible (true solution). Proceed to HTS dosing.

      • Fail: A visible, solid beam path (Tyndall effect) indicates the presence of colloidal aggregates. The system has self-invalidated. Dosing this into an assay will yield false negatives. Discard the tube and ensure sequential addition with vigorous vortexing between each step.

    Step 3: Final Assay Dilution

    • Dilute the validated intermediate matrix into your final cell culture media to reach the target nanomolar screening concentration.

    • Self-Validation Gate: Observe the final assay wells under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals confirms successful solubilization and guarantees that the cells are exposed to the intended concentration of the inhibitor.

    References

    • BMS-986115 (Notch inhibitor 1) . MedChemExpress. 4

    • Targeting the Notch Pathway: Killing Cancer Stem Cells . Wipf Group. 3

    • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours . PubMed / Investigational New Drugs. 1

    • Pharmacological disruption of the Notch transcription factor complex . PNAS. 5

    • BMS-986115 | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass. 2

    Sources

    Optimization

    optimizing BMS-986115 concentration to minimize baseline cell toxicity

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the narrow therapeutic window of gamma-secretase inhibitors (GSIs).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the narrow therapeutic window of gamma-secretase inhibitors (GSIs). BMS-986115 is an exceptionally potent pan-Notch inhibitor, but its in vitro and in vivo efficacy is often confounded by baseline cell toxicity.

    This guide abandons generic troubleshooting to deconstruct the causality behind this toxicity. By understanding the mechanistic threshold between target engagement and cellular collapse, we can establish a self-validating framework for your dose-response experiments.

    Mechanistic Causality: Why Does BMS-986115 Induce Toxicity?

    To optimize concentration, we must first distinguish between off-target chemical toxicity and on-target biological toxicity .

    The Notch signaling pathway is highly conserved and regulates cell-fate determination, proliferation, and stem cell maintenance[1]. Notch receptors (Notch 1-4) undergo a two-step proteolytic cleavage upon ligand binding. The final step is mediated by the gamma-secretase complex, which releases the Notch Intracellular Domain (NICD) to translocate to the nucleus and activate target genes like HES and HEY[1].

    BMS-986115 acts by potently blocking this gamma-secretase cleavage[2]. However, prolonged and complete inhibition of Notch signaling forces progenitor cells to rapidly differentiate. In intestinal models, for example, this manifests as goblet cell metaplasia —a massive on-target conversion of stem cells into secretory cells, leading to structural collapse and cell death[2]. Therefore, the toxicity you observe at high concentrations is often the biological consequence of over-suppressing the pathway, rather than a non-specific poisoning of the cell.

    NotchPathway Ligand Notch Ligand (DLL/Jagged) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Binding ADAM ADAM Protease (S2 Cleavage) Receptor->ADAM Activation GammaSec Gamma-Secretase (S3 Cleavage) ADAM->GammaSec Substrate Prep NICD NICD Release (Intracellular Domain) GammaSec->NICD Cleavage BMS BMS-986115 (Pan-Notch Inhibitor) BMS->GammaSec Blocks Activity Nucleus Target Gene Transcription (HES, HEY) NICD->Nucleus Translocation Toxicity On-Target Toxicity (e.g., Goblet Cell Metaplasia) Nucleus->Toxicity Prolonged Suppression

    Fig 1: Mechanism of BMS-986115 inhibition on the Notch signaling pathway and resulting toxicity.

    Quantitative Baselines & Target Concentrations

    BMS-986115 operates in the low nanomolar range. Exceeding these concentrations drastically increases the risk of lymphoid depletion and gastrointestinal-like toxicity in your cellular models[2].

    Table 1: BMS-986115 Pharmacological Profile

    ParameterValueMechanistic Implication
    Notch 1 IC50 7.8 nMHighly potent; requires strict serial dilution[3].
    Notch 3 IC50 8.5 nMPan-Notch inhibition occurs simultaneously[3].
    In vitro Working Range 1 nM – 50 nMConcentrations >100 nM often trigger rapid viability loss.
    Max DMSO Concentration ≤ 0.1% v/vPrevents solvent-induced apoptosis confounding drug toxicity.
    Human MTD (In vivo) 1.5 mg dailyClinical maximum tolerated dose highlights the narrow safety window[2].

    Troubleshooting FAQs

    Q: I am seeing massive cell death at 100 nM within 48 hours. Is the drug precipitating, or is this biological? A: This is almost certainly biological on-target toxicity. Because BMS-986115 has an IC50 of ~8 nM[3], a 100 nM dose provides >10x the concentration needed for complete target engagement. Continuous complete inhibition of Notch deprives the cells of essential survival and self-renewal signals. Solution: Drop your maximum concentration to 50 nM and utilize a logarithmic scale (e.g., 1, 3, 10, 30, 50 nM) to find the therapeutic window.

    Q: How can I maintain Notch inhibition in long-term organoid cultures without causing goblet cell metaplasia? A: Shift from continuous dosing to intermittent dosing . Clinical trials have demonstrated that transient target engagement (due to the drug's ~15-hour half-life) is preferable to continuous blockade[2]. In vitro, you can mimic this by treating cells for 24 hours, followed by a 24-hour washout period in fresh media. This allows the progenitor pool to recover while still suppressing overall oncogenic Notch activity.

    Q: How do I know if the cell death I'm seeing is due to the drug or the DMSO solvent? A: Your protocol must be self-validating. Always include a vehicle control matched to the highest DMSO concentration used in your drug arms. To ensure DMSO is not the culprit, prepare a high-concentration stock (e.g., 10 mM) so that your final working dilution (e.g., 50 nM) requires less than 0.01% DMSO[3].

    Self-Validating Experimental Protocol: Dose-Optimization Workflow

    To accurately optimize BMS-986115, you must measure both cell viability (to monitor toxicity) and target engagement (to ensure the drug is working) simultaneously. Relying on viability alone will not tell you if the cells died from toxicity or from successful Notch ablation.

    Step-by-Step Methodology:

    • Cell Seeding (Day 0): Seed your target cells/organoids in a 96-well plate at an optimized density (e.g., 5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay.

    • Stock Preparation (Day 1): Reconstitute BMS-986115 in anhydrous DMSO to a stock concentration of 10 mM[3]. Aliquot and store at -80°C to prevent freeze-thaw degradation.

    • Serial Dilution: Prepare a 2x working solution in culture media. Create a 6-point dose-response curve: 0 nM (Vehicle), 1 nM, 5 nM, 10 nM, 25 nM, and 50 nM. Ensure DMSO concentration is normalized across all wells (≤ 0.1%).

    • Treatment & Incubation: Apply the drug to the cells. Incubate for 48 to 72 hours. Optional: For 3D cultures, implement a 24-hour washout step to test intermittent dosing.

    • Dual Assay Readout (Day 3/4):

      • Readout A (Toxicity): Perform an ATP-based luminescent viability assay (e.g., CellTiter-Glo) on half the replicates.

      • Readout B (Efficacy): Extract RNA from the remaining replicates and perform RT-qPCR for Notch target genes (HES1, HEY1).

    • Data Synthesis: The optimal concentration is the lowest dose that achieves >80% suppression of HES1 while maintaining >70% cell viability compared to the vehicle control.

    OptimizationWorkflow Start Seed Cells/Organoids (Day 0) Prep Prepare BMS-986115 Stock (10 mM in DMSO) Start->Prep Dilution Serial Dilution (1 nM to 100 nM) Prep->Dilution Treat Drug Treatment (Continuous vs Intermittent) Dilution->Treat Assay Dual Assay Readout (Viability + qPCR) Treat->Assay 48-72h Incubation Analyze Calculate Therapeutic Window (HES1 drop vs Viability) Assay->Analyze Data Synthesis

    Fig 2: Self-validating experimental workflow for optimizing BMS-986115 dosing and exposure.

    References

    • Aung, K. L., et al. (2018). "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 36(6), 1026-1036.[Link]

    • Yuan, X., et al. (2015). "Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development." Cancer Research, 75(18), 3749-3755.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Analysis of Pan-Notch Inhibitors: BMS-986115 vs. Crenigacestat (LY3039478)

    As the clinical landscape of oncology shifts toward targeting stem-cell maintenance and tumor microenvironment angiogenesis, the Notch signaling pathway has emerged as a critical therapeutic node[1]. However, the homolog...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As the clinical landscape of oncology shifts toward targeting stem-cell maintenance and tumor microenvironment angiogenesis, the Notch signaling pathway has emerged as a critical therapeutic node[1]. However, the homologous nature of Notch receptors (Notch 1–4) makes selective inhibition challenging. Consequently, pan-Notch inhibitors targeting the γ-secretase complex have become the standard pharmacological approach.

    This guide provides an in-depth technical comparison between two prominent orally bioavailable pan-Notch inhibitors: BMS-986115 and Crenigacestat (LY3039478) . Designed for drug development professionals and application scientists, this analysis synthesizes their mechanistic foundations, quantitative pharmacological profiles, and the self-validating experimental workflows required to evaluate their efficacy in vitro.

    Mechanistic Foundations of γ-Secretase Inhibition

    Both BMS-986115 and Crenigacestat function as γ-secretase inhibitors (GSIs). The Notch signaling cascade is initiated by cell-to-cell contact, where ligands (e.g., Jagged, DLL) bind to the extracellular domain of the Notch receptor. This triggers a sequence of proteolytic cleavages. The final, critical cleavage (S3) is mediated by the multiprotein γ-secretase complex, which liberates the Notch Intracellular Domain (NICD)[2].

    By binding directly to the γ-secretase protease complex, both BMS-986115 and Crenigacestat prevent the release of NICD[3][4]. Causally, this halts the translocation of NICD to the nucleus, preventing its association with the transcription factor RBPJ and the subsequent expression of proliferative target genes such as HES1, MYC, and Cyclin A1[2][5].

    G Ligand Notch Ligand (Jagged/DLL) Receptor Notch Receptor Ligand->Receptor Binds ADAM ADAM Protease Receptor->ADAM S2 Cleavage GS Gamma-Secretase Complex ADAM->GS Substrate for S3 NICD Notch Intracellular Domain (NICD) GS->NICD S3 Cleavage Nucleus Nucleus (Target Genes) NICD->Nucleus Translocation Inhibitors Pan-Notch Inhibitors (BMS-986115 / Crenigacestat) Inhibitors->GS Blocks

    Mechanistic pathway of Notch signaling and the blockade of NICD release by γ-secretase inhibitors.

    Quantitative Pharmacological Comparison

    While both compounds share the same mechanism of action, their pharmacokinetic properties, binding affinities, and clinical dosing regimens diverge significantly. Crenigacestat exhibits sub-nanomolar potency against Notch 1, whereas BMS-986115 operates in the low single-digit nanomolar range[6][7].

    Because γ-secretase also processes other substrates, continuous inhibition often leads to severe gastrointestinal toxicity (due to goblet cell metaplasia in intestinal crypts). Consequently, dosing schedules are a critical differentiator. BMS-986115 was evaluated on a continuous daily schedule due to its ~15-hour half-life[1], whereas Crenigacestat is typically administered intermittently (e.g., three times a week) to allow for tissue recovery[8].

    Table 1: Comparative Profiling of BMS-986115 and Crenigacestat
    ParameterBMS-986115Crenigacestat (LY3039478)
    Primary Target Pan-Notch (Notch 1–4) via γ-secretasePan-Notch (Notch 1–4) via γ-secretase
    In Vitro Potency (IC50) Notch 1: 7.8 nM; Notch 3: 8.5 nM[6]Notch 1: ~0.41 nM to 1.0 nM[7][9]
    Cellular Efficacy (T-ALL) ~3.0 nM (proliferation inhibition)[10]~1.0 nM (N1ICD cleavage inhibition)[11]
    Clinical Dosing (Phase 1) 1.5 mg daily (continuous MTD)[12]50 mg three times a week (TIW)[8]
    Key Dose-Limiting Toxicities Diarrhea, hypophosphatemia, nausea[12]Diarrhea, nausea, vomiting[8][13]
    Preclinical Models T-ALL, Breast Carcinoma (MDA-MB-157)[10]CCRCC, Intrahepatic Cholangiocarcinoma[7][11]

    Experimental Workflow: Validating Notch Inhibition In Vitro

    To objectively evaluate the potency of a novel Notch inhibitor against BMS-986115 or Crenigacestat, researchers must measure the direct product of γ-secretase activity: the nuclear accumulation of N1ICD . Relying solely on downstream gene expression (e.g., HES1) introduces confounding variables due to pathway cross-talk.

    The following protocol outlines a self-validating system for quantifying N1ICD cleavage using a sandwich ELISA or targeted Western Blot.

    Step-by-Step Methodology: N1ICD Nuclear Accumulation Assay

    1. Plate Preparation & Ligand Stimulation

    • Action: Pre-coat 6-well tissue culture plates with recombinant human DLL4 or Jagged1 ligand (1 µg/mL in PBS) overnight at 4°C.

    • Causality: Notch signaling is contact-dependent. Immobilized ligands mimic adjacent signal-sending cells, ensuring a robust and uniform baseline activation of the Notch pathway across all biological replicates.

    2. Cell Seeding & Synchronization

    • Action: Seed target cells (e.g., T-ALL cell lines like DND41 or solid tumor lines like SW480) at 5×105 cells/well. Incubate for 24 hours.

    • Causality: Allows cells to adhere (if adherent) and enter the logarithmic growth phase where receptor turnover and γ-secretase activity are optimal.

    3. Inhibitor Treatment (Dose-Response)

    • Action: Treat cells with BMS-986115 or Crenigacestat using a 10-point serial dilution ranging from 0.01 nM to 10 µM.

    • Validation Checkpoint: Include a 0.1% DMSO vehicle control (negative control) and a known GSI like DAPT at 10 µM (positive control) to validate assay dynamic range.

    4. Nuclear Fraction Extraction

    • Action: After 24 hours of treatment, harvest cells and use a nuclear extraction kit (e.g., hypotonic lysis buffer followed by centrifugation at 14,000 x g) to isolate the nuclear fraction.

    • Causality: N1ICD rapidly translocates to the nucleus upon cleavage. Using whole-cell lysates dilutes the signal with uncleaved, membrane-bound Notch1, drastically reducing assay sensitivity.

    5. Quantification via Cleavage-Specific Antibody

    • Action: Analyze the nuclear extract via ELISA or Western Blot using an antibody specifically recognizing the Val1744 cleavage site of Notch1.

    • Causality: The Val1744 neo-epitope is only exposed after γ-secretase cleavage. This ensures the assay measures true enzymatic inhibition rather than total receptor degradation.

    Workflow Step1 1. Ligand Coating (Immobilized DLL4/Jagged1) Step2 2. Cell Culture (Seed T-ALL / SW480 cells) Step1->Step2 Step3 3. Drug Treatment (0.01 nM - 10 µM + DMSO Control) Step2->Step3 Step4 4. Nuclear Extraction (Isolate active N1ICD fraction) Step3->Step4 Step5 5. Val1744-Specific Detection (ELISA / Western Blot) Step4->Step5

    Experimental workflow for quantifying γ-secretase-mediated N1ICD cleavage in vitro.

    Clinical Translation and Future Directions

    Both BMS-986115 and Crenigacestat have demonstrated potent in vivo efficacy in preclinical xenograft models, successfully downregulating the NOTCH-driven proliferative signature (Myc, Cyclin A1)[5][10]. However, their clinical translation has been bottlenecked by the on-target, off-tumor toxicities inherent to pan-Notch inhibition.

    In Phase 1 trials, BMS-986115 achieved a Maximum Tolerated Dose (MTD) of 1.5 mg daily, with dose-limiting toxicities including grade 3 diarrhea and ileus[12]. Similarly, Crenigacestat trials revealed that combination therapies (e.g., with abemaciclib or taladegib) were poorly tolerated due to overlapping gastrointestinal toxicities[13].

    For drug development professionals, the comparative data suggests that while Crenigacestat possesses superior biochemical potency (IC50 ~1 nM vs ~8 nM), this increased potency does not circumvent the fundamental therapeutic window limitations of pan-γ-secretase inhibitors. Future pipeline developments are heavily pivoting toward mutant-selective Notch inhibitors, antibody-drug conjugates (ADCs) targeting specific Notch paralogs, or utilizing intermittent dosing schedules (like Crenigacestat's TIW regimen) to mitigate intestinal goblet cell toxicity while maintaining tumor suppression[8].

    Sources

    Comparative

    Validating BMS-986115 Target Engagement via Notch Signaling Biomarkers: A Comparative Guide

    Introduction: The Imperative of Pharmacodynamic Validation in Notch Therapeutics The Notch signaling pathway is a highly conserved, fundamental regulator of cell fate, proliferation, and stem cell maintenance. Dysregulat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Pharmacodynamic Validation in Notch Therapeutics

    The Notch signaling pathway is a highly conserved, fundamental regulator of cell fate, proliferation, and stem cell maintenance. Dysregulation of this pathway—often via activating mutations in NOTCH1 or loss of negative regulators like FBXW7—is a well-documented driver in T-cell acute lymphoblastic leukemia (T-ALL), desmoid tumors, and various solid malignancies[1].

    Historically, the clinical translation of γ-secretase inhibitors (GSIs) has been severely bottlenecked by on-target gastrointestinal (GI) toxicity, specifically goblet cell metaplasia driven by chronic pan-Notch inhibition[2]. To circumvent this, the next generation of GSIs required finely tuned pharmacokinetics. BMS-986115 (also known as AL102 or Varegacestat) was developed as a potent, orally bioavailable pan-Notch inhibitor. With a projected human half-life of approximately 15 hours, it allows for transient, rather than continuous, target engagement, thereby widening the therapeutic window[2].

    For application scientists and drug development professionals, proving that a compound like BMS-986115 is actively inhibiting its target in vitro and in vivo requires robust, highly responsive pharmacodynamic (PD) biomarkers. This guide details the mechanistic rationale, comparative advantages, and self-validating experimental protocols for utilizing Notch Intracellular Domain (NICD) and HES1/HEY1 as definitive biomarkers for BMS-986115 target engagement.

    Mechanistic Rationale: The Notch Signaling Cascade

    To understand the selection of target engagement biomarkers, we must trace the causality of the Notch signaling cascade.

    Notch signaling is initiated by cell-to-cell contact, where a ligand (e.g., DLL4, JAG1) on a signal-sending cell binds to a Notch receptor (Notch 1-4) on a receiving cell. This binding exposes the receptor to a secondary cleavage (S2) by ADAM metalloproteases, creating a membrane-tethered intermediate. The critical tertiary cleavage (S3) is executed by the γ-secretase complex , which releases the active Notch Intracellular Domain (NICD) [3].

    The NICD translocates to the nucleus, displacing corepressors from the CSL (CBF1/RBP-Jκ) transcription factor complex, and recruits coactivators like Mastermind-like (MAML) to drive the transcription of downstream target genes, most notably the basic helix-loop-helix (bHLH) repressors HES1 and HEY1 [3].

    By inhibiting γ-secretase, BMS-986115 severs this cascade at the S3 cleavage step. Therefore, NICD depletion serves as the proximal, direct biomarker of target engagement, while HES1/HEY1 transcriptional downregulation serves as the distal, functional biomarker.

    NotchPathway Ligand Notch Ligand (e.g., DLL4, JAG1) Receptor Notch Receptor (Notch 1-4) Ligand->Receptor Binds ADAM ADAM Protease (S2 Cleavage) Receptor->ADAM Activation GammaSec γ-Secretase Complex (S3 Cleavage) ADAM->GammaSec NEXT Intermediate NICD NICD Release (Intracellular Domain) GammaSec->NICD Cleaves BMS BMS-986115 (Pan-Notch Inhibitor) BMS->GammaSec Inhibits Nucleus Nuclear Translocation (CSL/RBP-Jk Complex) NICD->Nucleus Translocates Biomarkers Target Genes (HES1, HEY1) Nucleus->Biomarkers Transcription

    Schematic of the Notch signaling pathway illustrating γ-secretase inhibition by BMS-986115.

    Comparative Analysis: BMS-986115 vs. Alternative Notch Inhibitors

    When designing preclinical assays, selecting the correct reference compounds is critical. BMS-986115 was developed as an evolutionary step forward from its intravenous predecessor, BMS-906024 (AL101)[4]. While both are highly potent, the oral bioavailability and optimized half-life of BMS-986115 allow for pulsatile dosing—achieving deep target engagement (evidenced by transient HES1 suppression) followed by a recovery phase that spares healthy intestinal crypt cells[2].

    Table 1: Pharmacological Comparison of γ-Secretase Inhibitors
    CompoundTarget ProfileRoute of Admin.IC50 (Notch 1)Clinical / Experimental UtilityTarget Engagement Duration
    BMS-986115 (AL102) Pan-Notch (1-4)Oral~7.8 nM[5]Phase II/III (Desmoid tumors, Solid tumors)Transient (~15h half-life)[2]
    BMS-906024 (AL101) Pan-Notch (1-4)Intravenous~2.0 nM[4]Phase II (ACC, Triple-negative breast cancer)Continuous (Prolonged exposure)[6]
    Nirogacestat (PF-03084014) Selective GSIOral~15.0 nMFDA Approved (Desmoid tumors)Transient
    DAPT Pan-Notch (1-4)In vitro only~100-200 nMStandard laboratory tool compoundShort (Requires frequent media changes)

    Data synthesis derived from preclinical characterizations and Phase I trial pharmacokinetic profiles.

    Experimental Workflows for Validating Target Engagement

    To ensure scientific integrity, a target engagement assay must be a self-validating system. Measuring basal Notch activity is often confounded by low endogenous ligand expression in 2D cell culture. Therefore, the protocols below utilize ligand-induced synchronization to create a robust dynamic range for measuring BMS-986115 efficacy.

    Workflow Step1 1. In Vitro Model Setup (Immobilized DLL4 on Culture Plates) Step2 2. Compound Treatment (BMS-986115 vs. DMSO / DAPT Control) Step1->Step2 Step3 3. Cell Lysis & Extraction (RIPA for Protein / TRIzol for RNA) Step2->Step3 Split1 Step3->Split1 Assay1 Western Blotting (Primary Biomarker: Cleaved NICD) Split1->Assay1 Assay2 RT-qPCR (Secondary Biomarker: HES1 mRNA) Split1->Assay2 Data Target Engagement Validation (Dose-dependent NICD & HES1 reduction) Assay1->Data Assay2->Data

    Step-by-step experimental workflow for validating BMS-986115 target engagement in vitro.

    Protocol A: Proximal Validation via NICD Cleavage (Western Blot)

    Because NICD is rapidly degraded by the proteasome (via FBXW7) after transcriptional activation, capturing its presence requires synchronized pathway stimulation.

    Causality Check: We coat plates with recombinant DLL4 to artificially stimulate Notch receptors simultaneously. This ensures the disappearance of NICD is strictly due to BMS-986115 inhibiting γ-secretase, rather than a lack of upstream ligand binding.

    • Plate Preparation: Coat standard tissue culture plates with 5 µg/mL recombinant human DLL4 (diluted in PBS) overnight at 4°C. Wash twice with PBS before seeding cells.

    • Cell Seeding & Treatment: Seed a Notch-responsive cell line (e.g., T-ALL cell lines like DND-41 or HPB-ALL) at 1×106 cells/mL. Immediately treat with a dose-response gradient of BMS-986115 (1 nM to 100 nM). Include a DMSO vehicle control and a 10 µM DAPT positive control.

    • Incubation: Incubate for 4 to 6 hours. Note: Longer incubations may result in NICD degradation in control wells, narrowing the assay's dynamic range.

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe with an antibody specific to Cleaved Notch1 (Val1744) . This antibody specifically recognizes the neo-epitope exposed only after γ-secretase cleavage, ensuring uncleaved full-length Notch1 is not detected.

    • Validation: A successful assay will show a robust Val1744 band in the DMSO/DLL4-stimulated lane, which is dose-dependently ablated in the BMS-986115 lanes[4].

    Protocol B: Distal Transcriptional Validation via HES1 (RT-qPCR)

    While NICD proves the enzyme is inhibited, HES1 expression proves the downstream biological signal is silenced. HES1 mRNA has an exceptionally short half-life (~20-30 minutes), making it a real-time sensor for Notch pathway flux[7].

    Causality Check: Measuring long-lived downstream proteins (like c-MYC) can yield false negatives due to protein stability. By measuring HES1 mRNA, we directly assess the immediate transcriptional consequence of BMS-986115 target engagement.

    • Treatment: Follow steps 1-3 from Protocol A.

    • RNA Isolation: Lyse cells using TRIzol reagent or a silica-column-based RNA extraction kit. Ensure DNase I treatment is performed to eliminate genomic DNA contamination.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

    • qPCR Execution: Utilize TaqMan probes or SYBR Green primers specific for human HES1 and HEY1.

      • HES1 Forward: 5'-TCAACACGACACCGGATAAA-3'

      • HES1 Reverse: 5'-TCAGCTGGCTCAGACTTTCA-3'

    • Normalization: Normalize HES1 Ct values against a stably expressed housekeeping gene (e.g., GAPDH or ACTB) using the 2−ΔΔCt method.

    • In Vivo Translation: This identical qPCR protocol is utilized in clinical and preclinical in vivo studies. Peripheral blood mononuclear cells (PBMCs) or whole blood are drawn from subjects post-dosing. A sharp, transient drop in HES1 relative expression confirms systemic target engagement of BMS-986115[7].

    Conclusion

    Validating the target engagement of BMS-986115 requires a multi-tiered approach that captures both the proximal enzymatic blockade (NICD cleavage) and the distal transcriptional silencing (HES1/HEY1 expression). By leveraging the compound's low nanomolar potency and favorable pharmacokinetic profile, researchers can utilize these biomarkers to accurately map the pharmacodynamics of Notch inhibition. Implementing self-validating controls, such as ligand synchronization and short-half-life mRNA targets, ensures that the resulting data is both scientifically rigorous and highly reproducible.

    References

    • In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115. BioWorld. Available at:[Link]

    • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. PubMed Central (PMC), NIH. Available at:[Link]

    • Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development. ABL Bio / AACR Journals. Available at:[Link]

    • Geometric means of relative expression levels in peripheral blood following a single dose and once daily dosing with BMS-986115. ResearchGate. Available at:[Link]

    • Notch Partners in the Long Journey of T-ALL Pathogenesis. Semantic Scholar. Available at:[Link]

    Sources

    Validation

    in vivo efficacy comparison of BMS-986115 against other oral Notch inhibitors

    This guide provides a comprehensive in vivo efficacy comparison of BMS-986115, a potent, orally bioavailable pan-Notch inhibitor, against other oral Notch inhibitors in preclinical cancer models. This document is intende...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive in vivo efficacy comparison of BMS-986115, a potent, orally bioavailable pan-Notch inhibitor, against other oral Notch inhibitors in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and Notch signaling research.

    Introduction: The Rationale for Targeting Notch Signaling in Oncology

    The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and stem cell maintenance.[1][2][3] Dysregulation of this pathway is implicated in the pathogenesis of a wide range of solid tumors and hematological malignancies, where it can drive tumor initiation, progression, angiogenesis, and therapeutic resistance.[1][2][4] The oncogenic potential of aberrant Notch signaling has established it as a compelling therapeutic target in oncology.[3][5]

    Oral inhibitors of gamma-secretase, a key enzyme required for the final activating cleavage of Notch receptors, have emerged as a promising therapeutic strategy.[6][7] By blocking gamma-secretase, these inhibitors prevent the release of the Notch intracellular domain (NICD), its translocation to the nucleus, and the subsequent transcription of Notch target genes.[6][7] This guide focuses on the in vivo performance of BMS-986115 in comparison to other oral gamma-secretase inhibitors (GSIs), providing a critical analysis of available preclinical data to inform future research and development.

    Mechanism of Action: Gamma-Secretase Inhibition

    The core mechanism of action for the oral inhibitors discussed in this guide is the blockade of the gamma-secretase complex. This multi-protein enzyme is responsible for the final proteolytic cleavage of the Notch receptor, a critical step for signal activation.

    Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding ADAM_Protease ADAM_Protease Notch_Receptor->ADAM_Protease 2. S2 Cleavage Gamma_Secretase Gamma_Secretase ADAM_Protease->Gamma_Secretase NICD NICD Gamma_Secretase->NICD 3. S3 Cleavage CSL CSL NICD->CSL 4. Nuclear Translocation MAML MAML CSL->MAML 5. Co-activator Recruitment Target_Gene_Expression Target_Gene_Expression MAML->Target_Gene_Expression 6. Transcription Activation BMS-986115 BMS-986115 BMS-986115->Gamma_Secretase Inhibition Other_Oral_GSIs Other_Oral_GSIs Other_Oral_GSIs->Gamma_Secretase Inhibition In_Vivo_Efficacy_Workflow Model_Selection 1. In Vivo Model Selection (Xenograft vs. PDX) Tumor_Implantation 2. Tumor Cell/Tissue Implantation Model_Selection->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of Inhibitor Randomization->Treatment Efficacy_Endpoints 6. Efficacy Endpoint Assessment Treatment->Efficacy_Endpoints Biomarker_Analysis 7. Pharmacodynamic & Biomarker Analysis Efficacy_Endpoints->Biomarker_Analysis

    Caption: Standardized workflow for in vivo efficacy studies of oral Notch inhibitors.

    Step-by-Step Methodology

    1. In Vivo Model Selection:

    • Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of established cancer cell lines into immunocompromised mice. These models are useful for initial high-throughput screening. [8][9] * Patient-Derived Xenografts (PDX): Involve the direct implantation of patient tumor tissue into immunodeficient mice. PDX models better recapitulate the heterogeneity and architecture of the original human tumor, offering higher translational relevance. [8][9][10][11][12]The choice of model should be guided by the specific research question and the tumor type of interest.

    2. Tumor Implantation and Growth Monitoring:

    • Tumor cells or fragments are implanted, typically subcutaneously in the flank of immunocompromised mice (e.g., nude or SCID mice).
    • Tumor growth is monitored regularly by caliper measurements of tumor length and width. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    3. Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
    • The oral Notch inhibitor is formulated in an appropriate vehicle and administered daily or on an intermittent schedule via oral gavage. The control group receives the vehicle alone.

    4. Efficacy Endpoint Assessment:

    • Tumor Growth Inhibition (TGI): The primary endpoint is often the change in tumor volume over time compared to the control group.
    • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and overall survival is compared between groups.
    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    5. Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, tumors and other tissues are harvested for analysis.
    • Western Blot: To assess the levels of cleaved Notch1 (NICD) and downstream target proteins. [13][14] * RT-PCR: To measure the mRNA expression of Notch target genes such as Hes1 and Hey1. [13][15] * Immunohistochemistry (IHC): To evaluate the expression and localization of Notch pathway components and proliferation markers (e.g., Ki-67) within the tumor tissue. [16][17]

    Conclusion

    BMS-986115 demonstrates potent in vivo anti-tumor efficacy across a range of preclinical cancer models, consistent with its mechanism as a pan-Notch inhibitor. While direct comparative studies are limited, the available data suggests that BMS-986115's efficacy is comparable to other oral Notch inhibitors like RO4929097, AL101, and MK-0752. The choice of a specific inhibitor for further development will likely depend on the specific cancer context, the desired dosing schedule, and the overall safety profile. The experimental framework outlined in this guide provides a robust starting point for researchers seeking to conduct their own in vivo evaluations of these and other novel Notch-targeting agents.

    References

    • Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC.
    • Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC.
    • Buy BMS-986115 - Smolecule.
    • In vivo results reveal potent antitumor activity for the novel pan-Notch inhibitor BMS-986115.
    • BMS-986115 - Chemgood.
    • BMS-986115 (Notch inhibitor 1) - MedchemExpress.com.
    • AL101, a gamma-secretase inhibitor, has potent antitumor activity against adenoid cystic carcinoma with activated NOTCH signaling - PMC.
    • Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC.
    • The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC.
    • A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC.
    • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed.
    • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC.
    • A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - ResearchGate.
    • Patient-Derived Xenograft (PDX) Models - Charles River Laboratories.
    • Abstract A41: Use of patient-derived tumor xenografts (PDX) for discovery and development of an anti-Notch2/3 monoclonal antibody targeting cancer stem cells - AACR Journals.
    • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research.
    • Molecular Pathways: Translational and Therapeutic Implications of the Notch Signaling Pathway in Cancer - AACR Journals.
    • Notch signaling pathway in cancer: from mechanistic insights to targeted therapies.
    • in vivo efficacy of RO4929097 in the A549 xenograft model. A, nude mice... - ResearchGate.
    • Understanding the roles of NOTCH signaling in cancer resistance - News-Medical.Net.
    • Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC.
    • Prolonged Inhibition of Glioblastoma Xenograft Initiation and Clonogenic Growth following In Vivo Notch Blockade - AACR Journals.
    • The Intricate Notch Signaling Dynamics in Therapeutic Realms of Cancer - PMC.
    • Notch Signaling Pathway as a Therapeutic Target in Breast Cancer - AACR Journals.
    • Complex genetic and histopathological study of 15 patient-derived xenografts of aggressive lymphomas - PMC.
    • Patient-Derived Xenograft (PDX) Models - Crown Bioscience.
    • Targeting the Notch Pathway: Killing Cancer Stem Cells - Wipf Group.
    • Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial.
    • Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - ResearchGate.

    Sources

    Safety & Regulatory Compliance

    Safety

    Chemical Profile &amp; Hazard Causality

    As a Senior Application Scientist overseeing the integration of targeted therapeutics into preclinical workflows, I prioritize not only the efficacy of our assays but the absolute safety of our laboratory personnel and t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing the integration of targeted therapeutics into preclinical workflows, I prioritize not only the efficacy of our assays but the absolute safety of our laboratory personnel and the environment.

    Working with BMS-986115 (also known in clinical development as AL102) requires a rigorous, uncompromising approach to handling and disposal. This compound is a highly potent, orally active γ-secretase inhibitor designed to block the pan-Notch signaling pathway . Because Notch signaling dictates critical evolutionary processes—such as cellular proliferation, stem cell renewal, and tissue differentiation —accidental exposure or improper environmental disposal presents severe biological hazards.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of BMS-986115.

    To understand why we implement strict disposal protocols, we must first look at the compound's physical and chemical properties.

    PropertyValueExperimental & Safety Relevance
    Compound Name BMS-986115 (AL102)Investigational pan-Notch / γ-secretase inhibitor.
    CAS Number 1584647-27-7Unique identifier for safety data sheet (SDS) tracking.
    Molecular Formula C26H25F7N4O3High fluorine content (F7) mandates high-temp incineration.
    Molecular Weight 574.49 g/mol Used to calculate precise molarity for micro-dosing.
    Target IC50 Notch 1: 7.8 nM, Notch 3: 8.5 nMExtreme potency means even micro-spills are biologically active.
    Primary Solvent DMSO (10 mM stock)DMSO acts as a dermal penetration enhancer, elevating exposure risk.

    The Causality of the Hazard: BMS-986115 is typically reconstituted in Dimethyl sulfoxide (DMSO) . DMSO is a highly effective penetration enhancer. If a researcher spills a DMSO-BMS-986115 solution on their skin, the solvent will rapidly transport the active Notch inhibitor across the dermal barrier and into systemic circulation. In vivo, systemic γ-secretase inhibition can lead to severe gastrointestinal toxicity and interference with normal hematopoiesis . Therefore, our handling procedures must prioritize the absolute prevention of dermal exposure and environmental leakage.

    Pathway Notch Notch Receptor (Cell Membrane) GammaSec γ-Secretase Complex Notch->GammaSec Cleavage Signal NICD Notch Intracellular Domain (NICD) GammaSec->NICD Normal Processing BMS BMS-986115 (AL102) BMS->GammaSec Inhibits (IC50 ~8nM) Toxicity Systemic Toxicity / Environmental Hazard BMS->Toxicity Improper Disposal Nucleus Nuclear Translocation & Gene Transcription NICD->Nucleus Pathway Activation

    Fig 1. BMS-986115 inhibits the γ-secretase complex, blocking Notch signaling and NICD release.

    Self-Validating Handling & Reconstitution Protocol

    Every protocol in a high-stakes laboratory must be a closed loop. You must prove to yourself that the system is secure before proceeding to the next step.

    Step 1: Micro-Environment Setup

    • Action: Conduct all reconstitution inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • PPE Requirement: Double-gloving (nitrile), lab coat with fitted cuffs, and protective eyewear.

    • Self-Validation Checkpoint: Before opening the vial, place a dry piece of solvent-sensitive indicator paper on the BSC work surface. If the paper changes color at any point during the procedure, a micro-spill has occurred, triggering immediate decontamination.

    Step 2: Solvent Addition

    • Action: Inject the calculated volume of DMSO (e.g., 1 mL for a 10 mM stock of 5.74 mg) directly through the septum of the vial if available, or carefully pipette down the inner wall of the open vial to prevent aerosolization.

    • Self-Validation Checkpoint: Cap the vial and perform a 30-second inversion test over a secondary containment tray. Validation is achieved when the solvent remains entirely within the inner vial, confirming seal integrity.

    Comprehensive Disposal Methodology

    Because BMS-986115 is a heavily fluorinated organic compound (C26H25F7N4O3), it cannot be broken down by standard municipal water treatment facilities. It requires high-temperature incineration by a licensed hazardous waste contractor to effectively break the carbon-fluorine bonds .

    Disposal Start BMS-986115 Waste Liquid Liquid Waste (DMSO/Media) Start->Liquid Solid Solid Waste (Plastics/PPE) Start->Solid Sharps Sharps Waste (Needles/Glass) Start->Sharps LiqCont Sealed Solvent Container Liquid->LiqCont Transfer SolCont Double-Bagged Biohazard Bin Solid->SolCont Segregate SharpCont Puncture-Proof Sharps Box Sharps->SharpCont Isolate Incineration High-Temperature Incineration LiqCont->Incineration SolCont->Incineration SharpCont->Incineration

    Fig 2. Self-validating waste segregation and high-temperature incineration workflow for BMS-986115.

    Step 1: Liquid Waste Segregation

    • Action: Collect all BMS-986115-containing liquid waste (including cell culture media and wash buffers) into a dedicated, clearly labeled, chemically compatible (e.g., HDPE) liquid waste container. Do not mix with general biological waste or bleach, as bleach can react unpredictably with DMSO.

    • Self-Validation Checkpoint: Maintain a strict volume log. If the dispensed volume of your stock matches the waste log volume (±2% for natural evaporation), your containment system is validated and no compound is unaccounted for.

    Step 2: Solid Waste Management

    • Action: All pipette tips, microcentrifuge tubes, and outer gloves that came into contact with the compound must be treated as hazardous chemical waste. Place them in a dedicated, double-lined solid waste container.

    • Action: Seal the bags using a gooseneck tie method to prevent vapor escape.

    Step 3: Spill Decontamination Protocol In the event of a spill on the benchtop:

    • Isolate: Cover the spill immediately with absorbent pads to halt spread.

    • Neutralize/Clean: Wipe the area using a solvent capable of dissolving the compound (e.g., 70% Isopropanol or Ethanol), wiping from the outside edges toward the center.

    • Self-Validation Checkpoint: Use a dry, tertiary wipe on the decontaminated area. If the wipe shows any residual dampness, discoloration, or resistance (stickiness), repeat the cleaning step. The system validates itself only when the tertiary wipe remains completely dry and visually pristine.

    References

    • McCaw, L., et al. "Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives." Cancers (MDPI), 2020.[Link]

    • Majumder, S., et al. "Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies." National Center for Biotechnology Information (PMC), 2021.[Link]

    • U.S. Securities and Exchange Commission. "Ayala Pharmaceuticals, Inc. Form S-1 Registration Statement (AL102/BMS-986115)." SEC.gov.[Link]

    Handling

    The Causality of Hazard: Why Standard PPE is Insufficient

    Operational Safety and Handling Guide: BMS-986115 (Varegacestat) As drug development professionals push the boundaries of targeted oncology, handling potent small-molecule inhibitors requires a rigorous, mechanistic appr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and Handling Guide: BMS-986115 (Varegacestat)

    As drug development professionals push the boundaries of targeted oncology, handling potent small-molecule inhibitors requires a rigorous, mechanistic approach to laboratory safety. BMS-986115 (also known as Varegacestat or Notch inhibitor 1) is an orally bioavailable, highly potent gamma-secretase (GS) and pan-Notch inhibitor[1]. Originally developed and evaluated in Phase I clinical trials for advanced solid tumors[2], its primary function is to block the proteolytic cleavage of the Notch receptor, thereby preventing the release of the Notch Intracellular Domain (NICD)[1].

    Because the Notch signaling pathway is a master regulator of embryonic development, cell-fate determination, and tissue homeostasis[3], accidental occupational exposure to BMS-986115 poses severe developmental, teratogenic, and antineoplastic risks. This guide synthesizes the physicochemical properties of BMS-986115 with field-proven logistical workflows to ensure uncompromising safety and scientific integrity in your laboratory.

    In laboratory safety, we do not merely follow rules; we mitigate specific molecular mechanisms. BMS-986115 is biologically active at nanomolar concentrations, exhibiting an IC50 of 7.8 nM for Notch 1 and 8.5 nM for Notch 3[4].

    When handling this compound, the primary vector of extreme risk is solvent-mediated dermal absorption . In vitro and in vivo assays require reconstituting the hydrophobic BMS-986115 powder in Dimethyl Sulfoxide (DMSO)[4]. DMSO is a potent penetration enhancer that rapidly crosses the stratum corneum. If a DMSO solution containing BMS-986115 contacts unprotected skin, the inhibitor will be transported directly into the systemic circulation, bypassing normal absorption barriers. Consequently, standard single-layer latex gloves offer zero functional protection against this specific chemical matrix.

    Quantitative Data & Physicochemical Profile

    To design a self-validating safety protocol, we must first establish the compound's physical and biological parameters.

    ParameterSpecificationOperational Implication
    Compound Name BMS-986115 (Varegacestat)Target: Gamma-secretase / pan-Notch[1]
    CAS Number 1584647-27-7[5]Use for exact SDS retrieval and waste tracking.
    Molecular Weight 574.49 g/mol [5]Small molecule; easily aerosolized as a dry powder.
    Potency (IC50) 7.8 nM (Notch 1), 8.5 nM (Notch 3)[4]Extreme biological potency; requires cytotoxic handling.
    Solvent Matrix DMSO, PEG300, Tween-80[4]Solvents act as transdermal carriers; mandates nitrile double-gloving.
    Hazard Class Antineoplastic, Suspected Teratogen[1]Strict reproductive hazard; pregnant personnel must avoid handling.

    Mechanistic Visualization: Target Pathway & Intervention

    Understanding exactly where BMS-986115 acts reinforces the necessity of preventing systemic exposure. The diagram below illustrates the Notch signaling cascade and the specific enzymatic blockade executed by BMS-986115.

    NotchPathway Ligand Notch Ligand (Jagged/Delta) Receptor Notch Receptor (Extracellular Domain) Ligand->Receptor Binds & Activates ADAM ADAM Metalloprotease (S2 Cleavage) Receptor->ADAM Conformational Change GS Gamma-Secretase Complex (S3 Cleavage) ADAM->GS Creates GS Substrate NICD Notch Intracellular Domain (NICD) Released GS->NICD Proteolytic Cleavage Inhibitor BMS-986115 (Varegacestat) Inhibitor->GS Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription NICD->Nucleus Drives Proliferation

    Notch pathway cascade illustrating gamma-secretase inhibition by BMS-986115.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Based on the compound's profile, the following PPE is non-negotiable for all laboratory personnel:

    • Respiratory Protection: When handling the lyophilized powder, work must be conducted inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. If engineering controls are compromised, an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized teratogens.

    • Dermal Protection (The Double-Glove Standard): You must wear two pairs of powder-free, chemical-resistant nitrile gloves (minimum thickness 0.11 mm).

      • Causality: Nitrile provides superior resistance to DMSO compared to latex.

      • Application: The inner glove goes under the lab coat cuff; the outer glove goes over the cuff. This creates a continuous, self-sealing barrier against solvent creep.

    • Eye/Face Protection: Splash-proof chemical safety goggles. Standard safety glasses with side shields are insufficient when vortexing or sonicating DMSO stock solutions.

    • Body Protection: A disposable, fluid-resistant, closed-front isolation gown or lab coat with knit cuffs. Do not use standard cotton lab coats, as they absorb solvent spills and hold the drug against the skin.

    Procedural Workflows: Self-Validating Protocols

    Do not treat this as a standard chemical preparation. Treat it as a high-potency active pharmaceutical ingredient (HPAPI).

    Protocol A: Weighing and Reconstitution (13.1 mg/mL Stock) Objective: Generate a clear DMSO stock solution while maintaining zero environmental contamination[4].

    • Preparation: Don all required PPE. Line the BSC work surface with a disposable, plastic-backed absorbent bench pad.

    • Static Mitigation: BMS-986115 powder can hold a static charge. Use an anti-static gun (ionizer) on the weighing spatula and the microcentrifuge tube to prevent powder from jumping out of the vial and contaminating the workspace.

    • Weighing: Carefully transfer the required mass of BMS-986115 into a pre-tared, amber microcentrifuge tube (amber protects against long-term photo-degradation).

    • Reconstitution: To yield a 13.1 mg/mL stock solution, add the precisely calculated volume of anhydrous DMSO directly into the tube[4].

    • Validation: Cap the tube tightly. Vortex for 30-60 seconds. Self-Validation Check: Hold the tube to the light. The solution must be completely clear, indicating total dissolution[4]. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Decontamination of Outer Glove: Before removing the tube from the BSC, wipe the exterior of the tube with an alcohol swab. Discard your outer gloves inside the BSC biohazard bin, and don a fresh outer pair.

    Protocol B: In Vivo Formulation Preparation Objective: Prepare a suspended solution for oral or intraperitoneal injection[4].

    • Dilution: Take 100 μL of the 13.1 mg/mL DMSO stock solution.

    • Carrier Addition: Add 900 μL of 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline[4].

    • Mixing: Pipette up and down to mix evenly. Self-Validation Check: This protocol yields a suspended solution (1.31 mg/mL), not a clear liquid[4]. Ensure the suspension is uniform and free of large aggregates before drawing it into a syringe.

    Protocol C: Spill Decontamination and Waste Disposal

    • Liquid Spills (DMSO/BMS-986115): Immediately cover the spill with absorbent pads. Do not spray liquids directly onto the spill, which can cause aerosolization of the compound.

    • Chemical Neutralization: Wipe the area with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organic compounds, followed by a 70% ethanol or DI water wipe to remove bleach residue.

    • Waste Segregation: All materials that contact BMS-986115 (pipette tips, tubes, bench pads, outer gloves) must be disposed of in dedicated, rigid cytotoxic/antineoplastic waste containers. Do not place them in standard biohazard bags.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.